Biotin-PEG7-thiourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51N5O9S2/c28-26(42)30-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-29-24(33)4-2-1-3-23-25-22(21-43-23)31-27(34)32-25/h22-23,25H,1-21H2,(H,29,33)(H3,28,30,42)(H2,31,32,34)/t22-,23-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDXGIZYMTXNSC-LSQMVHIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=S)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=S)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51N5O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG7-thiourea: Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG7-thiourea is a versatile bioconjugation reagent widely employed in biomedical research and drug development. This technical guide provides a comprehensive overview of its core applications, detailed experimental protocols, and data presentation for researchers and scientists. The molecule's unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive isothiocyanate group (which forms a stable thiourea (B124793) bond), makes it an invaluable tool for biotinylating proteins and other biomolecules. This guide will delve into its primary use as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a reagent for labeling and purifying proteins.
Introduction to this compound
This compound is a chemical compound that facilitates the attachment of biotin to various biomolecules. Its structure consists of three key components:
-
Biotin: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins. This property is extensively used for detection, purification, and immobilization of biotinylated molecules.
-
PEG7 Spacer: A seven-unit polyethylene glycol linker. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[] It also provides a flexible arm that minimizes steric hindrance between the biotin and the target molecule, improving the accessibility of biotin for binding to streptavidin.[]
-
Thiourea (formed from Isothiocyanate): The reagent contains an isothiocyanate (-N=C=S) group, which is highly reactive towards primary amines (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus).[3] The reaction between the isothiocyanate and an amine forms a stable thiourea covalent bond.[4]
The combination of these features makes this compound a powerful tool for a range of applications in biochemistry, molecular biology, and drug discovery.
Core Applications
The primary applications of this compound stem from its ability to efficiently and specifically label biomolecules with biotin.
PROTAC Linker Synthesis
This compound is utilized as a biotin-labeled, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin tag can be used for the detection, purification, or functional analysis of the PROTAC molecule itself.
Biotinylation of Proteins and Other Biomolecules
The most common application is the biotinylation of proteins, peptides, and other amine-containing molecules. This process enables:
-
Affinity Purification: Biotinylated proteins can be efficiently captured from complex mixtures using streptavidin- or avidin-conjugated resins.[6]
-
Detection: Biotinylated proteins can be detected in various assays, such as Western blotting, ELISA, and immunohistochemistry, using enzyme- or fluorophore-conjugated streptavidin.
-
Immobilization: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for use in biosensors and other analytical platforms.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 653.9 g/mol | |
| Purity | ≥98% | |
| Spacer Arm Length | 30.5 Å | |
| CAS Number | 2353409-59-1 |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in protein biotinylation.
General Considerations
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the isothiocyanate group. Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are recommended.[7]
-
pH of Reaction: The reaction of isothiocyanates with primary amines is most efficient at a slightly alkaline pH (pH 8.0-9.0) to ensure that the amine groups are deprotonated and thus more nucleophilic.[4]
-
Reagent Preparation: Dissolve this compound in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.
Protocol for Protein Biotinylation
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein to be biotinylated (in an amine-free buffer)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a good starting point.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification of the Biotinylated Protein: Remove excess, unreacted biotinylation reagent and reaction byproducts by either:
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Dialysis: Dialyze the reaction mixture against a large volume of a suitable storage buffer.
-
Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer:
-
Harsh (Denaturing): 0.1 M glycine, pH 2.8 or 8 M guanidine-HCl, pH 1.5.[5]
-
Mild (Competitive): Binding buffer containing 2-10 mM free biotin.
-
Procedure:
-
Binding:
-
Equilibrate the streptavidin resin with Binding/Wash Buffer.
-
Incubate the biotinylated protein sample with the equilibrated resin for 30-60 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the chosen Elution Buffer to the resin and incubate for 5-10 minutes.
-
Collect the eluate containing the purified biotinylated protein. Repeat the elution step if necessary.
-
Characterization of Biotinylated Proteins
The extent of biotinylation can be assessed using various methods:
-
HABA Assay: A colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass shift corresponding to the addition of this compound.[8][9][10] The expected mass increase per modification is approximately 653.9 Da.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of protein biotinylation and subsequent affinity purification.
Logical Relationships
Caption: Functional components of this compound.
Conclusion
This compound is a highly effective and versatile reagent for the biotinylation of proteins and other amine-containing biomolecules. Its well-defined structure, incorporating a high-affinity biotin tag, a beneficial PEG spacer, and a stable amine-reactive group, makes it a valuable tool for a wide range of applications in research and development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this reagent in various experimental workflows. As with any bioconjugation reaction, optimization of the reaction conditions for each specific application is recommended to achieve the desired degree of labeling and preserve the functionality of the target molecule.
References
- 3. Synthesis and investigation of phthalocyanine-biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. sartorius.com [sartorius.com]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin-PEG7-Thiourea: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG7-thiourea is a heterobifunctional chemical tool primarily utilized in the field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides a comprehensive overview of its structure, mechanism of action, and relevant experimental considerations for its application in research and drug development.
Chemical Structure and Properties
This compound incorporates three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer of seven ethylene (B1197577) glycol units, and a thiourea (B124793) reactive group.
-
Biotin: A water-soluble vitamin (B7) that exhibits an exceptionally high non-covalent binding affinity for streptavidin and avidin (B1170675) (dissociation constant (Kd) in the femtomolar range)[1][2]. This interaction is widely exploited for affinity labeling and purification.
-
PEG7 Spacer: The seven-unit polyethylene glycol chain is a hydrophilic and flexible linker. The inclusion of a PEG spacer in PROTAC design can enhance the solubility and cell permeability of the resulting molecule[]. The length of the PEG linker is a critical parameter in optimizing the efficacy of a PROTAC, as it dictates the spatial orientation of the two recruited proteins[][4].
-
Thiourea Group: The thiourea moiety provides a stable and reactive handle for conjugation to other molecules, typically through reaction with an amine to form a stable covalent bond.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C27H51N5O9S2 | BroadPharm |
| Molecular Weight | 653.9 g/mol | BroadPharm |
| CAS Number | 2353409-59-1 | MedChemExpress, BroadPharm |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO and other organic solvents | General knowledge |
Mechanism of Action in Targeted Protein Degradation
This compound functions as a linker within a PROTAC molecule. PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest (POI).
The general mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination: The close proximity of the POI and the E3 ligase, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can engage in another cycle of binding and degradation.
The this compound linker itself does not have a direct mechanism of action on a specific signaling pathway. Its role is to physically bridge the target protein-binding ligand and the E3 ligase-binding ligand, enabling the formation of the crucial ternary complex. The biotin moiety can be used as an affinity tag for experimental purposes, such as purification or detection using streptavidin-conjugated reagents.
Figure 1. General mechanism of action for a PROTAC utilizing a linker like this compound.
Quantitative Data
| Parameter | Typical Range | Description |
| DC50 | pM to µM | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | >80% | The maximum percentage of target protein degradation achievable with the PROTAC. |
| Ternary Complex Kd | nM to µM | The dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex. |
| Binary Binding Affinity (Warhead-POI) | nM to µM | The binding affinity of the "warhead" portion of the PROTAC to the target protein. |
| Binary Binding Affinity (E3 Ligand-E3) | nM to µM | The binding affinity of the E3 ligase ligand portion of the PROTAC to the E3 ligase. |
Experimental Protocols
General Synthesis of a this compound-Containing PROTAC
A detailed, specific synthesis protocol for this compound itself is not publicly available. However, a general strategy for synthesizing a PROTAC using this linker would involve the following conceptual steps:
Figure 2. Conceptual workflow for the synthesis of a PROTAC using a thiourea linkage.
-
Activation of Biotin-PEG7-amine: The terminal amine of a Biotin-PEG7-amine precursor would be reacted with a thiocarbonyl transfer reagent (e.g., thiophosgene or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole) to form the corresponding isothiocyanate.
-
Conjugation to the First Ligand: The resulting Biotin-PEG7-isothiocyanate would then be reacted with an amine-containing ligand for either the target protein or the E3 ligase to form the stable thiourea linkage.
-
Modification of the Second Ligand: The other end of the PROTAC (the second ligand) would need to have a compatible reactive group for conjugation.
-
Final Ligation: The two fragments (this compound-ligand1 and ligand2) would be joined together through a suitable chemical reaction.
-
Purification and Characterization: The final PROTAC product would be purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot
This protocol provides a general framework for evaluating the efficacy of a PROTAC in cell culture.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC stock solution (typically in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Figure 3. Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a versatile biotin handle, a flexible and solubilizing PEG spacer, and a stable thiourea linkage, makes it a useful component in the design and synthesis of novel protein degraders. While specific quantitative data for this particular linker is dependent on the overall PROTAC design, the principles and protocols outlined in this guide provide a solid foundation for its application in targeted protein degradation studies. Further research and publication of data from studies employing this linker will undoubtedly provide more specific insights into its optimal use.
References
The Strategic Advantage of PEG7 Spacers in Biotinylation Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to proteins, nucleic acids, and other molecules, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. However, the effectiveness of this interaction is significantly influenced by the linker connecting biotin to the target molecule. This technical guide delves into the critical role of the Polyethylene Glycol (PEG) spacer, specifically the 7-unit PEG (PEG7) chain, in biotinylation reagents. We will explore its impact on solubility, steric hindrance, and overall experimental success, providing researchers with the knowledge to optimize their biotinylation strategies.
Core Concepts: The Function of the PEG7 Spacer
The inclusion of a PEG7 spacer in biotinylation reagents offers several key advantages over traditional hydrocarbon spacers or direct conjugation. These benefits stem from the unique physicochemical properties of the PEG chain.
1. Enhanced Hydrophilicity and Solubility:
One of the most significant challenges in bioconjugation is the poor aqueous solubility of many labeling reagents and the resulting conjugates. Biotin itself is only sparingly soluble in water. The incorporation of a hydrophilic PEG7 spacer dramatically increases the water solubility of the biotinylation reagent.[1] This enhanced solubility prevents aggregation of the labeled protein and ensures that the biotinylation reaction can be performed in aqueous buffers without the need for organic co-solvents that can denature the target biomolecule.
2. Reduction of Steric Hindrance:
The relatively long and flexible nature of the PEG7 spacer arm physically separates the biotin moiety from the surface of the labeled molecule. This separation is crucial for overcoming steric hindrance, allowing the bulky streptavidin protein (approximately 60 kDa) to access and bind to the biotin without being obstructed by the target molecule.[2] Insufficient spacing can lead to reduced binding efficiency and lower signal in detection assays.
3. Improved Binding Affinity and Kinetics:
By minimizing steric hindrance and providing optimal presentation of the biotin molecule, the PEG7 spacer can lead to improved binding kinetics and overall affinity for streptavidin. The flexibility of the PEG chain allows the biotin to orient itself favorably within the streptavidin binding pocket, contributing to a more stable interaction. While direct comparative studies on a wide range of PEG spacer lengths are not always available in a consolidated format, the principle that an optimal spacer length enhances binding is well-established.
4. Minimized Non-specific Interactions:
The PEG chain is known for its ability to reduce non-specific binding of proteins and other biomolecules to surfaces. This "stealth" effect is advantageous in a variety of applications, such as immunoassays and in vivo studies, where minimizing background signal is critical for accurate results.
Quantitative Data on PEG7 and Other Spacers
To aid in the selection of the appropriate biotinylation reagent, the following tables summarize key quantitative data for various spacers.
| Reagent/Spacer | Spacer Arm Length (Å) | Key Feature |
| NHS-Biotin | 13.5[3] | Short, hydrophobic spacer |
| NHS-LC-Biotin | 22.4[3] | "Long Chain" hydrocarbon spacer |
| Maleimide-PEG2-Biotin | 29.1 [4] | PEG spacer for increased hydrophilicity |
| Biotin-PEG7-Amine | 29.8 | Long, hydrophilic PEG spacer |
| NHS-LC-LC-Biotin | 30.5 | Very long hydrocarbon spacer |
| Reagent | Aqueous Solubility |
| NHS-Biotin | Poor, requires organic solvent like DMSO or DMF |
| Biotin-PEG-NHS (General) | ~10 mg/mL in water |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful biotinylation experiments. Below are protocols for two common applications using PEG7-containing reagents.
Protocol 1: Biotinylation of Antibodies with Biotin-PEG7-NHS Ester
Objective: To covalently label an antibody with biotin for use in applications such as ELISA, Western blotting, or flow cytometry.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Biotin-PEG7-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG7-NHS Ester in DMSO or DMF to a final concentration of 10 mM.
-
Reaction Setup: Add a 20-fold molar excess of the 10 mM Biotin-PEG7-NHS solution to the antibody solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialyzing the sample against PBS.
-
Quantification (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Labeling of Thiol-Containing Proteins with Biotin-PEG7-Maleimide
Objective: To specifically label a protein containing free sulfhydryl groups (cysteines) with biotin.
Materials:
-
Protein solution (1-5 mg/mL in a sulfhydryl-free buffer, pH 6.5-7.5, e.g., phosphate (B84403) buffer)
-
Biotin-PEG7-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced to generate free thiols.
-
Desalting column for purification
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteines are involved in disulfide bonds, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to expose the free thiols.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG7-Maleimide in DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the Biotin-PEG7-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Storage: Store the biotinylated protein at 4°C or -20°C.
Visualizing Workflows and Pathways
The versatility of Biotin-PEG7 reagents makes them applicable in a wide range of advanced biological techniques. The following diagrams, generated using Graphviz, illustrate two such applications.
References
The Strategic Advantage of PEG Spacers in Biotin Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The remarkable affinity between biotin (B1667282) and streptavidin/avidin has established biotinylation as a cornerstone technique in a vast array of life science applications, from affinity purification and immunoassays to targeted drug delivery. The efficacy of these applications, however, is critically dependent on the accessibility of the biotin moiety to its binding partner. The introduction of a Polyethylene Glycol (PEG) spacer within the biotin linker has emerged as a pivotal strategy to overcome spatial and solubility challenges, thereby enhancing the performance and reliability of biotin-based assays and therapeutics. This guide provides a comprehensive technical overview of the core advantages conferred by PEG spacers in biotin linkers, supported by experimental methodologies and conceptual visualizations.
Core Advantages of PEGylated Biotin Linkers
The incorporation of a PEG spacer arm into a biotin linker imparts several beneficial properties that significantly enhance its utility in biological systems. These advantages primarily address the challenges of steric hindrance, solubility, and non-specific binding.
Overcoming Steric Hindrance
One of the most significant advantages of a PEG spacer is its ability to mitigate steric hindrance.[1] The flexible and hydrophilic nature of the PEG chain extends the biotin molecule away from the surface of the conjugated biomolecule, making it more accessible to the deep biotin-binding pocket of streptavidin or avidin.[2] This increased spatial separation is crucial when biotin is attached to bulky macromolecules like antibodies or enzymes, where the biotin moiety might otherwise be buried or inaccessible. The length of the PEG spacer can be precisely controlled to optimize this spacing for different applications.[3]
Enhanced Solubility
Biomolecules, particularly proteins and peptides, can sometimes exhibit poor solubility in aqueous buffers, leading to aggregation and loss of function. PEG is a highly hydrophilic polymer that increases the overall water solubility of the biotinylated molecule.[4] This property is especially valuable in drug development, where maintaining the solubility and stability of a therapeutic agent is paramount for its formulation and in vivo efficacy.[]
Minimized Non-Specific Binding
Non-specific binding of biotinylated probes to surfaces or other proteins is a common source of background noise in assays, leading to reduced sensitivity and inaccurate results. The hydrophilic and neutral nature of the PEG spacer creates a hydration shell around the biotinylated molecule, which can effectively repel non-specific protein adsorption through steric repulsion.[6][7] This "stealth" effect leads to a significant improvement in the signal-to-noise ratio in various applications, including ELISA and Western blotting.
Improved Pharmacokinetics in Drug Development
In the realm of drug delivery, PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutic molecules.[8] By increasing the hydrodynamic radius of the drug conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body.[] This extended exposure can enhance the therapeutic efficacy of the drug. While specific pharmacokinetic data for biotin-PEG conjugates is not extensively tabulated in a comparative format, the general principles of PEGylation apply.
Quantitative Data Summary
Table 1: Influence of PEG Spacer on Non-Specific Binding
| Feature | Without PEG Spacer | With PEG Spacer | Quantitative Observation | Reference |
| Non-Specific Protein Binding | Higher | Lower | Addition of PEG-diacrylate reduced non-specific binding by a factor of 10 in an immunoassay. | [6] |
| Signal-to-Noise Ratio | Lower | Higher | Chitosan-grafted surfaces with a ~40Å PEG-biotin spacer exhibited the highest signal-to-noise ratio (>3.5). | [9] |
Table 2: General Properties of Biotin-PEG Linkers
| Property | Description | Reference |
| Solubility | Generally soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. | [1][4] |
| Binding Affinity | The biotin-streptavidin interaction is one of the strongest known non-covalent interactions (Kd in the femtomolar range). The PEG spacer is designed to preserve this high-affinity binding by improving accessibility. | [10] |
| Stability | The amide bond typically used to conjugate biotin to the PEG chain is stable. | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of PEGylated biotin linkers. The following sections provide protocols for key experiments where the advantages of PEG spacers are particularly relevant.
Protein Biotinylation using a Biotin-PEG-NHS Ester
This protocol describes the general procedure for labeling a protein with an amine-reactive Biotin-PEG-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Biotin-PEG-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration (typically 1-5 mg/mL).
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotin reagent and byproducts by size exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescently-labeled streptavidin binding assay.
Streptavidin Pull-Down Assay
This protocol outlines the use of a biotinylated probe with a PEG spacer to capture interacting proteins from a cell lysate.
Materials:
-
Cell lysate containing the protein of interest
-
Biotin-PEGylated bait molecule (e.g., antibody, peptide, or small molecule)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., Lysis buffer with or without reduced detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or a low pH buffer)
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate by standard methods.
-
Binding of Bait to Beads: Incubate the streptavidin beads with the Biotin-PEGylated bait molecule for 30-60 minutes at room temperature with gentle rotation to allow for efficient capture.
-
Washing: Wash the beads 2-3 times with Wash Buffer to remove any unbound bait molecule.
-
Protein Capture: Add the cell lysate to the bait-bound beads and incubate for 1-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and its target protein(s).
-
Washing: Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using the chosen Elution Buffer. For analysis by SDS-PAGE, boiling in sample buffer is common.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Enzyme-Linked Immunosorbent Assay (ELISA) with a PEGylated Biotin Detection Antibody
This protocol describes a sandwich ELISA format where a biotinylated detection antibody with a PEG spacer is used.
Materials:
-
Capture antibody-coated 96-well plate
-
Antigen standard and samples
-
Biotin-PEGylated detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.
-
Antigen Incubation: Wash the plate and add the antigen standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the Biotin-PEGylated detection antibody. The PEG spacer here helps to avoid steric hindrance between the detection antibody and the capture antibody-antigen complex. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add the Streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
Development: Wash the plate and add the TMB substrate. Incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the Stop Solution to each well to turn the color to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of PEG spacers in biotin linkers.
Caption: Overcoming Steric Hindrance with a PEG Spacer.
References
- 1. nanocs.net [nanocs.net]
- 2. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PEG7-Thiourea for Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG7-thiourea, a versatile reagent for the biotinylation of proteins and other biomolecules. This document details the reagent's properties, experimental protocols for its use in protein labeling, and its applications in techniques such as pull-down assays and the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a biotinylation reagent designed for the covalent attachment of biotin (B1667282) to proteins and other molecules containing primary amine groups. Its structure consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling sensitive detection and efficient purification of biotinylated molecules.
-
PEG7 Spacer Arm: A seven-unit polyethylene (B3416737) glycol (PEG) linker that enhances the water solubility of the reagent and the resulting biotinylated protein. This spacer also minimizes steric hindrance between the biotin and the labeled protein, improving the accessibility of the biotin tag for binding to streptavidin or avidin.
-
Thiourea (B124793) Reactive Group: This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable covalent thiourea bond.
The unique combination of these components makes this compound a valuable tool in various biochemical and pharmaceutical research applications, including ELISA, Western blotting, affinity chromatography, and targeted drug delivery.[1]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₇H₅₁N₅O₉S₂ |
| Molecular Weight | 653.85 g/mol |
| CAS Number | 2353409-59-1 |
| Storage Conditions | 2-8°C, sealed, dry |
Mechanism of Protein Labeling
The labeling of proteins with this compound occurs through the reaction of the thiourea group with primary amines on the protein surface. This reaction results in the formation of a stable, covalent thiourea linkage. While the reactivity of thioureas with amines is generally considered mild, this can be advantageous in preventing over-labeling and preserving the native function of the protein.
Figure 1. Reaction of this compound with a primary amine on a protein.
Experimental Protocols
General Considerations for Protein Biotinylation
Achieving optimal biotinylation requires careful consideration of several factors:
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the protein for reaction with the this compound. Amine-free buffers like PBS (Phosphate Buffered Saline), MES, or HEPES are recommended.
-
pH: The reaction of the thiourea group with primary amines is pH-dependent. While specific optimal conditions for this compound are not extensively documented, a starting pH range of 7.2-8.5 is generally recommended for reactions targeting primary amines.
-
Protein Concentration: Higher protein concentrations (≥ 2 mg/mL) generally lead to more efficient labeling.
-
Molar Ratio of Biotin Reagent to Protein: The optimal molar coupling ratio (MCR) of this compound to protein should be determined empirically for each specific protein. A starting point of a 10- to 40-fold molar excess of the biotin reagent is often used.
Protocol for Protein Biotinylation
This protocol provides a general guideline for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for removal of excess biotin reagent
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution: Dissolve or dilute the protein to a concentration of 2-10 mg/mL in an amine-free buffer.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Calculate the Volume of Biotin Reagent: Determine the volume of the this compound stock solution required to achieve the desired molar coupling ratio.
-
Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light.
-
Removal of Excess Biotin Reagent: Separate the biotinylated protein from the unreacted this compound using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Quantify Biotinylation (Optional but Recommended): Determine the degree of biotinylation using a method such as the HABA assay (see Section 3.3).
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol for Quantifying Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating the degree of biotinylation.[2] It is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[2][3]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin solution).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the reading is stable.
-
Measure the absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin/Biotin sample).
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/avidin complex.
Quantitative Data for HABA Assay
| Parameter | Value | Reference |
| Extinction Coefficient (ε) of HABA/Avidin at 500 nm, pH 7.0 | 34,000 M⁻¹cm⁻¹ | [3] |
| Linear Range of Biotin Detection | 2-16 µM (final concentration) | [4] |
Applications of this compound in Research
Pull-Down Assays for Studying Protein-Protein Interactions
Pull-down assays are an in vitro method used to identify and validate protein-protein interactions.[5] A biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate. The entire complex is then pulled down using streptavidin-coated beads.
Figure 2. General workflow for a pull-down assay using a biotinylated bait protein.
Example Application: Investigating Protein Interactions in Glioma Stem Cells
A study by Sitron et al. (2017) utilized a biotinylated cell-penetrating peptide to investigate intracellular protein-protein interactions in human glioma stem cells.[6] The biotin tag allowed for the pull-down of the peptide and its binding partners, which were then identified. This approach demonstrates the power of using biotinylation to probe specific cellular pathways.[6]
Development of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[5] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. This compound can be used as a component of the linker to facilitate the synthesis and purification of PROTACs.[7] The biotin tag can also be used to study the formation of the ternary complex (POI-PROTAC-E3 ligase).
Figure 3. Workflow for PROTAC-mediated protein degradation.
The development of active PROTACs is an iterative process that involves optimizing the ligands and the linker.[8] The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[] The inclusion of a biotin tag within the linker can aid in the development process by providing a handle for affinity purification and analytical studies.
Conclusion
This compound is a valuable and versatile reagent for the biotinylation of proteins and other biomolecules. Its unique properties, including a hydrophilic PEG spacer and a stable amine-reactive thiourea group, make it suitable for a wide range of applications in biomedical research and drug development. The protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this reagent in their studies of protein function and interaction. As with any bioconjugation reagent, empirical optimization of reaction conditions is crucial for achieving the desired labeling efficiency while preserving the biological activity of the protein of interest.
References
- 1. mdanderson.org [mdanderson.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. fishersci.ie [fishersci.ie]
- 4. anaspec.com [anaspec.com]
- 5. synapsewaves.com [synapsewaves.com]
- 6. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. promegaconnections.com [promegaconnections.com]
An In-depth Technical Guide to Bioconjugation with Biotin-PEG7-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG7-thiourea, a versatile reagent for the biotinylation of proteins and other biomolecules. We will delve into its chemical properties, reaction mechanisms, and key applications, with a focus on providing practical experimental protocols and quantitative data to support your research and development endeavors.
Core Concepts: Understanding this compound
This compound is a bioconjugation reagent designed to covalently attach a biotin (B1667282) molecule to primary amine groups on biomolecules such as proteins, peptides, and nucleic acids. Its structure consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, forming the basis for numerous detection, purification, and immobilization assays.
-
PEG7 Spacer: A seven-unit polyethylene (B3416737) glycol (PEG) linker. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate, and its length helps to minimize steric hindrance between the biotin and the target biomolecule. This improved accessibility is crucial for efficient binding to streptavidin or avidin.
-
Thiourea (B124793) Linkage: The thiourea group is formed through the reaction of an isothiocyanate group on the reagent with a primary amine on the target molecule. This results in a stable covalent bond.[1][2]
The reaction of this compound with a primary amine-containing molecule, such as the side chain of a lysine (B10760008) residue in a protein, proceeds via a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₁N₅O₉S₂ | BroadPharm |
| Molecular Weight | 653.85 g/mol | TargetMol |
| CAS Number | 2353409-59-1 | BroadPharm |
| Purity | Typically ≥95% | BroadPharm |
| Appearance | White to off-white solid | Generic |
| Storage Conditions | -20°C, protected from moisture | TargetMol |
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
This protocol provides a general guideline for the biotinylation of proteins containing accessible primary amines (e.g., lysine residues). Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0-9.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris or glycine (B1666218) buffer, 1 M, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. The reaction between isothiocyanates and amines is most efficient at an alkaline pH, typically between 9.0 and 11.0.[1][3] A buffer pH of 8.0 to 9.0 is a good starting point to balance reaction efficiency with protein stability.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS pH 7.4).
Quantification of Biotin Incorporation using the HABA Assay
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[4]
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).[4]
-
Add Biotinylated Sample: Add 100 µL of the purified biotinylated protein solution to the cuvette, mix well, and incubate until the absorbance reading is stable.[4]
-
Measure Final Absorbance: Measure the final absorbance at 500 nm (A₅₀₀ of HABA/Avidin/Biotin Sample).
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex.[4]
Data Presentation
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Higher pH favors the deprotonated amine, increasing nucleophilicity.[1][3] Protein stability should be considered. |
| Temperature | 4°C to 25°C | Lower temperatures can be used for longer incubation times to preserve protein integrity. |
| Incubation Time | 1 - 4 hours | Can be extended to overnight at 4°C. |
| Molar Excess of Reagent | 10 - 50 fold | The optimal ratio depends on the number of accessible amines on the target protein and the desired degree of labeling. |
Sample HABA Assay Data
The following table provides an example of data that could be obtained from a HABA assay to determine the degree of biotinylation of a hypothetical protein.
| Sample | Protein Concentration (mg/mL) | A₅₀₀ of HABA/Avidin | A₅₀₀ of HABA/Avidin/Biotin Sample | Moles of Biotin per Mole of Protein |
| Unlabeled Protein | 2.0 | 0.850 | 0.845 | ~0 |
| Biotinylated Protein | 2.0 | 0.850 | 0.450 | 4.2 |
Mandatory Visualizations
Bioconjugation Reaction Workflow
Caption: Workflow for protein biotinylation with this compound.
PROTAC Mechanism of Action
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[5]
Caption: PROTAC-mediated protein degradation pathway.
References
Biotin-PEG7-Thiourea in Targeted Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Biotin-PEG7-Thiourea in Precision Drug Delivery
This compound is a heterobifunctional linker that has emerged as a critical tool in the development of targeted drug delivery systems. Its unique tripartite structure, comprising a biotin (B1667282) targeting moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a thiourea (B124793) reactive group, offers a versatile platform for conjugating therapeutic agents to carrier molecules or directly to targeting ligands. This guide provides an in-depth technical overview of the applications of this compound in drug delivery, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols.
The primary application of this compound lies in exploiting the overexpression of biotin receptors on the surface of various cancer cells.[1][2] By attaching a cytotoxic drug to a nanocarrier or molecule functionalized with this compound, the therapeutic payload can be selectively delivered to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[1] The PEG7 spacer plays a crucial role in improving the pharmacokinetic properties of the conjugate by increasing its hydrophilicity and providing a flexible linker that reduces steric hindrance.[3] The thiourea group offers a stable and efficient means of conjugation to amine-containing molecules.[3]
Mechanism of Action: Targeting Biotin Receptors
The targeted delivery of drugs using this compound is predicated on the principle of receptor-mediated endocytosis. Many cancer cell lines, including those of the breast, ovaries, lungs, and colon, exhibit a significantly higher expression of biotin receptors compared to normal cells. This differential expression provides a window for therapeutic targeting.
However, the precise mechanism of uptake for biotin conjugates remains a subject of scientific discussion. While the sodium-dependent multivitamin transporter (SMVT) is the primary transporter for free biotin, its recognition is dependent on the presence of a free carboxylic acid group on the biotin molecule. In this compound and its conjugates, this carboxylic acid is modified to form an amide or ester linkage, raising questions about the involvement of SMVT in their uptake. Some studies suggest that an alternative, yet-to-be-fully-characterized receptor or uptake mechanism may be responsible for the internalization of biotinylated drugs.
Upon binding to its receptor on the cancer cell surface, the biotinylated drug conjugate is internalized via endocytosis. The endocytic vesicles then traffic through the cytoplasm, eventually releasing the drug payload to exert its cytotoxic effect. The specific endocytic pathway can vary and may involve clathrin-coated pits or caveolae.
Quantitative Data on the Efficacy of Biotinylated Drug Delivery Systems
The conjugation of anticancer drugs with biotin via PEG linkers has been shown to significantly enhance their cytotoxic efficacy and selectivity against cancer cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) of the biotinylated drug to its non-targeted counterpart.
| Drug/Nanoparticle | Biotinylated IC50 (µM) | Non-Biotinylated IC50 (µM) | Cell Line | Fold Improvement | Reference |
| SN-38 Nanoparticles | 0.32 | 0.49 | 4T1 (Breast Cancer) | 1.53 | |
| Dextran Coated IONPs | 1.66 µg/mL | 24.18 µg/mL | MCF7 (Breast Cancer) | 14.57 | |
| Deac-SS-Colchicine | 0.085 | >10 (estimated from parent drug) | A549 (Lung Cancer) | >117 |
Experimental Protocols
Synthesis of Biotin-PEG-Drug Conjugates (General Protocol)
While a specific protocol for this compound is not publicly detailed, a general approach for conjugating biotin-PEG moieties to amine-containing drugs or nanoparticles is as follows. This protocol is based on the use of N-hydroxysuccinimide (NHS) esters of biotin, a common method for biotinylation.
Materials:
-
Biotin-PEG-NHS ester
-
Amine-containing drug or nanoparticle
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
-
HPLC and Mass Spectrometry for characterization
Procedure:
-
Dissolve the amine-containing drug or nanoparticle in anhydrous DMF or DMSO.
-
Add a 1.2 to 2-fold molar excess of Biotin-PEG-NHS ester to the solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-24 hours, protected from light.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding a small amount of an amine-containing buffer, such as Tris.
-
Purify the biotinylated conjugate using SEC or dialysis against PBS to remove unreacted reagents.
-
Characterize the final product by HPLC to assess purity and by Mass Spectrometry or NMR to confirm the conjugation.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Biotinylated drug, non-biotinylated drug, and vehicle control
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the biotinylated and non-biotinylated drugs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and medium-only blanks.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Cellular Uptake Analysis by Flow Cytometry
This protocol describes the quantitative analysis of the cellular uptake of fluorescently labeled biotinylated nanoparticles.
Materials:
-
Cancer cell line
-
Fluorescently labeled biotinylated nanoparticles and non-biotinylated control nanoparticles
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled biotinylated and non-biotinylated nanoparticles at a specific concentration for a defined period (e.g., 4 hours).
-
After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.
-
Harvest the cells by trypsinization and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Compare the mean fluorescence intensity of cells treated with biotinylated nanoparticles to those treated with non-biotinylated nanoparticles and untreated controls to quantify the enhancement in cellular uptake.
Receptor-Mediated Endocytosis Inhibition Assay
This assay helps to confirm that the uptake of biotinylated conjugates is mediated by a specific receptor.
Materials:
-
Cancer cell line
-
Fluorescently labeled biotinylated drug/nanoparticle
-
Free biotin
-
Complete cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or chamber slides for microscopy).
-
Pre-incubate one set of cells with a high concentration of free biotin (e.g., 1 mM) for 1-2 hours to saturate the biotin receptors.
-
Treat both the pre-incubated cells and a control set of cells (without free biotin pre-incubation) with the fluorescently labeled biotinylated drug/nanoparticle for a defined period.
-
Wash the cells thoroughly with cold PBS to remove unbound particles.
-
Analyze the cellular uptake of the fluorescent conjugate using either flow cytometry or fluorescence microscopy.
-
A significant reduction in the fluorescence signal in the cells pre-incubated with free biotin indicates that the uptake is competitive and likely mediated by the biotin receptor.
Visualizing the Process: Signaling Pathways and Workflows
Targeted Drug Delivery Workflow
The following diagram illustrates the general workflow of targeted drug delivery using a this compound linked therapeutic.
Caption: Workflow of this compound mediated targeted drug delivery.
Receptor-Mediated Endocytosis Pathway
This diagram outlines the key steps in the internalization of a biotinylated nanoparticle via receptor-mediated endocytosis.
Caption: Receptor-mediated endocytosis of a biotinylated nanoparticle.
Conclusion
This compound serves as a valuable and versatile linker in the design of targeted drug delivery systems. Its ability to facilitate the conjugation of therapeutic agents to targeting moieties that exploit the overexpression of biotin receptors on cancer cells offers a promising strategy for enhancing the therapeutic index of anticancer drugs. While the precise molecular mechanisms of cellular uptake are still under investigation, the empirical evidence strongly supports the efficacy of this approach. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals working to advance the field of precision oncology.
References
An In-depth Technical Guide to Biotin-PEG7-thiourea: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG7-thiourea
This compound is a specialized chemical reagent designed for the biotinylation of molecules of interest, primarily proteins, peptides, and other biomolecules.[1][2] It features three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer arm, and a thiourea (B124793) reactive group for covalent attachment to target molecules.[1][2][3] This combination of features makes it a valuable tool in various biotechnological and pharmaceutical research applications, including immunoassays, affinity chromatography, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
The biotin group serves as a powerful affinity tag, allowing for the detection, purification, and immobilization of the labeled molecule with exceptional specificity. The PEG7 spacer, a hydrophilic chain of seven repeating ethylene (B1197577) glycol units, enhances the solubility of the conjugate and reduces steric hindrance, which can be crucial for maintaining the biological activity of the labeled molecule and facilitating its interaction with streptavidin. The thiourea group provides a means to form a stable covalent bond with primary amines on the target molecule.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Chemical Formula | C27H51N5O9S2 | |
| Molecular Weight | 653.9 g/mol | |
| Purity | Typically ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. | |
| Storage | Store at -20°C for long-term stability. |
Note: It is recommended to prepare fresh solutions of this compound in an appropriate anhydrous solvent immediately before use to minimize hydrolysis.
Core Applications and Principles
The primary application of this compound lies in bioconjugation, the process of covalently linking two molecules. In this case, it is the attachment of a biotin tag to a target biomolecule.
Biotinylation of Proteins and Peptides
This compound reacts with primary amine groups (-NH2) present on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides. This reaction forms a stable thiourea linkage.
Reaction Workflow:
Caption: General workflow for protein biotinylation using this compound.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can be used as a linker in the synthesis of PROTACs, where the biotin serves as a versatile handle for purification or detection of the final compound.
PROTAC Synthesis Workflow:
References
The Indispensable Role of Biotin in Targeted Molecular Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and targeted therapeutics, the small vitamin biotin (B1667282) has emerged as a cornerstone technology. Its remarkably strong and specific interaction with the protein streptavidin forms the basis of a versatile and robust system for the detection, purification, and targeting of biomolecules. This technical guide provides an in-depth exploration of the function of biotin in targeted molecular probes, offering detailed experimental protocols, quantitative data comparisons, and visual representations of key concepts and workflows.
Core Principle: The Biotin-Streptavidin Interaction
At the heart of biotin's utility lies its extraordinarily high affinity for streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M)[1][2]. This bond forms rapidly and is resistant to a wide range of pH, temperature, and denaturing agents, making it an ideal tool for a multitude of biological assays. Each streptavidin molecule has four binding sites for biotin, allowing for the amplification of signals and the creation of complex molecular assemblies.
dot
Caption: The high-affinity interaction between biotin and streptavidin.
Quantitative Data Summary
The choice of biotin-binding protein and biotinylation strategy can significantly impact the outcome of an experiment. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and methods.
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Chicken Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Molecular Weight | ~67 kDa | ~53 kDa | ~60 kDa |
| Isoelectric Point (pI) | ~10.5 | ~5-6 | ~6.3 |
| Glycosylation | Yes | No | No |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | ~10⁻¹⁵ M |
| Non-specific Binding | High | Low | Very Low |
Data compiled from multiple sources.
Table 2: Biotinylation Efficiency and Signal Amplification
| Application | Biotinylation Method | Typical Labeling Efficiency | Signal Amplification (vs. Direct Method) |
| Antibody Labeling | NHS-Ester Biotin | 4-8 biotins/antibody | 4-10 fold (ELISA) |
| DNA Probe Labeling (PCR) | Biotin-dUTP incorporation | 1 biotin per 20-50 bp | Varies with probe length |
| DNA Probe Labeling (End-labeling) | Terminal Transferase | 1-3 biotins/probe | Varies with application |
| ELISA | Biotinylated Detection Ab | N/A | Up to 100-fold or more with amplification systems |
| Western Blot | Biotinylated Primary Ab | N/A | 2-5 fold |
Efficiency and amplification can vary depending on the specific reagents and protocols used.
Applications and Experimental Protocols
The versatility of the biotin-streptavidin system has led to its widespread adoption in numerous molecular biology techniques.
Immunoassays
Biotinylated antibodies are frequently used in various immunoassay formats to enhance signal detection and improve sensitivity.
In a sandwich ELISA, a biotinylated detection antibody is used to bind to the captured antigen. A streptavidin-enzyme conjugate then binds to the biotin, and the subsequent addition of a substrate produces a measurable signal. This approach significantly amplifies the signal compared to a direct enzyme-conjugated secondary antibody.
dot
Caption: Workflow of a sandwich ELISA with biotin-streptavidin detection.
Detailed Protocol: Sandwich ELISA with Biotin-Streptavidin Detection
-
Coating:
-
Dilute the capture antibody to 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Streptavidin-Enzyme Conjugate Incubation:
-
Dilute the streptavidin-HRP (or other enzyme) conjugate in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until a color develops.
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄ for TMB).
-
Read the absorbance at the appropriate wavelength.
-
In Western blotting, a biotinylated primary or secondary antibody can be used, followed by incubation with a streptavidin-enzyme conjugate for detection. This method can increase the sensitivity of detection, allowing for the visualization of low-abundance proteins.
Detailed Protocol: Western Blot with Biotinylated Primary Antibody
-
Protein Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody in blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Streptavidin-HRP Incubation:
-
Dilute streptavidin-HRP in blocking buffer.
-
Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using X-ray film or a digital imaging system.
-
In Situ Hybridization (ISH)
Biotinylated nucleic acid probes are widely used in ISH to detect specific DNA or RNA sequences within cells or tissues. The hybridized probe is then detected using a streptavidin-enzyme or streptavidin-fluorophore conjugate.
Detailed Protocol: In Situ Hybridization with Biotinylated DNA Probe
-
Tissue Preparation:
-
Fix, embed, and section the tissue according to standard protocols.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
-
Hybridization:
-
Apply the biotinylated DNA probe in hybridization buffer to the tissue section.
-
Cover with a coverslip and incubate in a humidified chamber at the appropriate temperature for several hours to overnight.
-
-
Washing:
-
Remove the coverslip and wash the slides in stringent wash buffers to remove unbound probe.
-
-
Detection:
-
Block the sections with a suitable blocking buffer.
-
Incubate with a streptavidin-alkaline phosphatase (AP) or streptavidin-HRP conjugate.
-
Wash to remove unbound conjugate.
-
Incubate with a chromogenic substrate until the desired color intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate and mount the slides.
-
Targeted Drug Delivery
Biotin can be used as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors, such as many types of cancer cells[3]. Biotin is conjugated to a therapeutic agent or a nanocarrier encapsulating the drug. This biotinylated complex then binds to biotin receptors on the target cells, facilitating its uptake via receptor-mediated endocytosis.
dot
Caption: Biotin-mediated targeted drug delivery to cancer cells.
Experimental Protocol: In Vitro Cellular Uptake of Biotinylated Nanoparticles
-
Cell Culture:
-
Culture cancer cells known to overexpress biotin receptors in appropriate media.
-
Seed the cells in 96-well plates or on coverslips in 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Prepare dilutions of biotinylated nanoparticles and non-biotinylated control nanoparticles in cell culture media.
-
Remove the old media from the cells and add the nanoparticle-containing media.
-
Incubate for various time points (e.g., 1, 4, 24 hours).
-
-
Washing:
-
Remove the treatment media and wash the cells three times with cold PBS to remove unbound nanoparticles.
-
-
Quantification of Uptake (Fluorophore-loaded nanoparticles):
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a plate reader.
-
Normalize the fluorescence to the total protein content of each sample.
-
-
Visualization of Uptake (Fluorescent Microscopy):
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.
-
Conclusion
The biotin-streptavidin system is a powerful and versatile tool in the arsenal (B13267) of researchers and drug development professionals. Its high affinity, specificity, and stability have enabled the development of highly sensitive and robust assays for the detection and quantification of biomolecules. Furthermore, the ability to use biotin as a targeting ligand has opened up new avenues for the development of targeted therapies and diagnostic agents. By understanding the core principles and mastering the experimental protocols outlined in this guide, researchers can effectively harness the power of biotin in their molecular probes to advance scientific discovery and therapeutic innovation.
References
Methodological & Application
Application Notes and Protocols for Bi-Functional Antibody Labeling using Biotin-PEG7-Thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of antibodies with Biotin-PEG7-thiourea. This reagent facilitates the covalent attachment of biotin (B1667282) to antibodies, a cornerstone technique in various immunochemical applications. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, thereby preserving the antibody's immunoreactivity.[1][2][3]
Introduction
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein or antibody.[4] The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) is exploited in a multitude of research and diagnostic assays.[4][5] Biotinylated antibodies are instrumental in applications requiring signal amplification or the immobilization of antibodies onto a solid phase.[1][6]
The this compound reagent contains an isothiocyanate group that reacts with primary amines, predominantly the ε-amino group of lysine (B10760008) residues on the antibody, to form a stable thiourea (B124793) bond.[7][8][9] The hydrophilic PEG7 spacer arm improves the solubility of the labeled antibody and reduces potential steric hindrance between the biotin molecule and the antigen-binding site of the antibody.[1][2][3]
Key Applications:
-
Enzyme-Linked Immunosorbent Assay (ELISA)[6]
-
Western Blotting[6]
-
Immunohistochemistry (IHC)[6]
-
Flow Cytometry[6]
-
Affinity Purification and Immuno-precipitation[6]
-
Cell Separation using magnetic beads[6]
Chemical Reaction
The isothiocyanate group of this compound undergoes a nucleophilic attack by the deprotonated primary amine of a lysine residue on the antibody. This reaction, typically carried out at a pH of 9.0-9.5, results in the formation of a stable thiourea linkage.[7][8]
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining the degree of biotinylation
Antibody Preparation
-
Dissolve or dilute the antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column.
This compound Labeling Protocol
This protocol is a general guideline. Optimal conditions, particularly the molar ratio of biotin reagent to antibody, may need to be determined empirically for each specific antibody.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the amount of this compound needed based on the desired molar excess. A starting point of a 10-50 fold molar excess of the biotin reagent to the antibody is recommended.[10]
| Parameter | Example Value |
| Antibody Concentration | 2 mg/mL |
| Antibody Molecular Weight | 150,000 g/mol |
| Reaction Volume | 1 mL |
| Moles of Antibody | 1.33 x 10⁻⁸ mol |
| Molar Excess of Biotin Reagent | 20-fold |
| Moles of Biotin Reagent | 2.67 x 10⁻⁷ mol |
-
Conjugation Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring.
-
-
Quench Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of Biotinylated Antibody:
-
Remove the unreacted biotin reagent by dialysis against PBS (3 changes of 1 L each) or by using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[11]
-
-
Determination of Degree of Biotinylation (DoB):
-
The DoB (moles of biotin per mole of antibody) can be determined using a HABA assay.[5][11][12] The HABA-avidin complex has a characteristic absorbance at 500 nm. Biotin displaces HABA from the complex, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[5][12]
-
| Molar Ratio (Biotin:Antibody) | Incubation Time (hours) | Temperature (°C) | pH |
| 10:1 - 50:1 (optimization recommended) | 2 | 25 (Room Temp) | 9.0-9.5 |
HABA Assay Protocol for DoB Determination
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add Biotinylated Antibody: Add a known amount of your purified biotinylated antibody to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate DoB: Use the change in absorbance to calculate the moles of biotin per mole of antibody. Many manufacturers provide an online calculator for this purpose.[13]
Experimental Workflow and Application Example
Application Example: Indirect ELISA
An indirect ELISA is a common application for biotinylated antibodies, where signal amplification is achieved through the use of a streptavidin-enzyme conjugate.
Advantages of the PEG7 Spacer
The inclusion of a PEG7 spacer in the biotinylation reagent offers several advantages:
-
Increased Solubility: The hydrophilic nature of PEG improves the solubility of the labeled antibody, reducing the risk of aggregation.[1][3]
-
Reduced Steric Hindrance: The spacer arm physically separates the biotin molecule from the antibody, minimizing interference with the antigen-binding site and improving the accessibility of biotin to streptavidin.[2]
-
Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the hydrodynamic size of the conjugate, potentially leading to a longer circulation half-life.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Biotinylation | Antibody buffer contains primary amines. | Dialyze antibody into an amine-free buffer (e.g., PBS) before labeling. |
| Low molar ratio of biotin reagent. | Increase the molar excess of this compound. | |
| Incorrect pH of reaction buffer. | Ensure the reaction buffer is at pH 9.0-9.5. | |
| Antibody Precipitation | High degree of labeling leading to aggregation. | Reduce the molar excess of the biotin reagent. |
| Antibody is not stable at the reaction pH. | Perform the reaction at a lower pH (e.g., 8.5) and extend the incubation time, though this may reduce efficiency. | |
| High Background in Immunoassays | Incomplete removal of unbound biotin. | Ensure thorough purification by dialysis or desalting. |
| Non-specific binding of the antibody. | Optimize blocking steps and washing procedures in your immunoassay protocol. |
Disclaimer: These protocols are intended as a guideline. It is recommended to optimize the conditions for your specific antibody and application.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Biotinylation with Biotin-PEG7-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are integral to a multitude of cellular processes, including signal transduction, cell adhesion, and transport. Consequently, they represent a significant class of targets for therapeutic drug development. The ability to specifically label and isolate these proteins is crucial for studying their function, trafficking, and expression levels. Cell surface biotinylation is a robust and widely used technique that employs membrane-impermeable biotin (B1667282) reagents to covalently tag proteins with exposed primary amines on the extracellular side of the plasma membrane.[1][2] This allows for their subsequent isolation and analysis.
Biotin-PEG7-thiourea is a biotinylating reagent that features a polyethylene (B3416737) glycol (PEG) spacer arm and a thiourea (B124793) group. The hydrophilic PEG spacer enhances the solubility of the reagent in aqueous buffers and extends the distance between the biotin and the labeled protein, which can reduce steric hindrance and improve binding to avidin (B1170675) or streptavidin.[3][4][5] The thiourea group is reactive towards primary amines on proteins.[3] This document provides detailed protocols and application notes for the use of this compound in cell surface biotinylation experiments.
Principle of the Method
The fundamental principle of cell surface biotinylation lies in the selective labeling of proteins accessible on the exterior of the cell. The process involves the following key steps:
-
Labeling: Live cells are incubated with the membrane-impermeable this compound reagent. The thiourea moiety reacts with primary amines (-NH2) on the side chains of lysine (B10760008) residues and the N-termini of cell surface proteins, forming a covalent bond.
-
Quenching: Any unreacted biotinylation reagent is neutralized or "quenched" to prevent non-specific labeling of intracellular proteins after cell lysis.
-
Lysis: The cells are lysed to release the biotinylated cell surface proteins along with all other cellular components.
-
Affinity Purification: The cell lysate is incubated with avidin or streptavidin-conjugated beads, which have an exceptionally high affinity for biotin.[6][7] This allows for the specific capture of the biotin-labeled proteins.
-
Elution and Analysis: The captured proteins are eluted from the beads and can be subsequently analyzed by a variety of downstream applications, such as Western blotting or mass spectrometry, to identify and quantify the cell surface proteome.[8][9]
Experimental Workflow
Caption: Experimental workflow for cell surface biotinylation.
Detailed Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Labeling Buffer: Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 100 mM glycine (B1666218) in ice-cold PBS. Prepare fresh.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer without detergents (50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Elution Buffer: 2X Laemmli sample buffer containing β-mercaptoethanol or DTT.
Cell Surface Biotinylation Protocol
-
Cell Preparation:
-
Grow cells to 80-90% confluency in the desired culture vessel (e.g., 10 cm dish).
-
Place the culture dish on ice and perform all subsequent steps at 4°C to minimize endocytosis and protein trafficking.[10]
-
Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
-
Biotinylation Reaction:
-
Prepare the working solution of this compound by diluting the 100 mM stock solution in ice-cold PBS to a final concentration of 0.5-1.0 mg/mL.
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered (e.g., 5 mL for a 10 cm dish).
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer, incubating for 5 minutes during each wash to ensure all unreacted biotin is quenched.
-
-
Cell Lysis:
-
After the final wash, aspirate the Quenching Buffer completely.
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish) and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube. This contains the total protein extract.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Affinity Purification of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend the streptavidin-agarose or magnetic beads.
-
Take an appropriate amount of bead slurry (e.g., 50 µL for 1 mg of total protein) and wash them three times with Lysis Buffer.
-
-
Binding:
-
Add an equal amount of total protein from each sample (e.g., 1 mg) to the washed streptavidin beads.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform at least three washes with ice-cold Lysis Buffer followed by two washes with ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the biotinylated proteins.
-
Centrifuge the tubes and collect the supernatant, which contains the eluted cell surface proteins.
-
Downstream Analysis
The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to detect specific proteins of interest or by mass spectrometry for proteomic profiling.
Quantitative Data Presentation
The following table provides a representative example of quantitative data that can be obtained from a cell surface biotinylation experiment followed by Western blot analysis and densitometry.
| Protein | Condition | Total Protein (Input) Densitometry Units | Cell Surface Protein (Eluted) Densitometry Units | % of Total Protein on Cell Surface |
| EGFR | Control | 15000 | 7500 | 50% |
| EGFR | Treatment X | 14800 | 3700 | 25% |
| Na+/K+ ATPase | Control | 20000 | 18000 | 90% |
| Na+/K+ ATPase | Treatment X | 19500 | 17550 | 90% |
| GAPDH | Control | 50000 | <100 | <0.2% |
| GAPDH | Treatment X | 49000 | <100 | <0.2% |
EGFR: Epidermal Growth Factor Receptor (a receptor tyrosine kinase with both cell surface and intracellular pools) Na+/K+ ATPase: A plasma membrane-resident protein used as a loading control for the cell surface fraction. GAPDH: Glyceraldehyde 3-phosphate dehydrogenase (a cytosolic protein used as a negative control for cell surface labeling).
Signaling Pathway Visualization
Cell surface biotinylation is often used to study changes in the surface expression of receptors involved in signaling pathways. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that can be investigated using this technique.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Applications
-
Studying Protein Trafficking: Monitor the appearance and disappearance of proteins from the cell surface over time, providing insights into endocytosis and exocytosis.[1][11][12]
-
Analysis of the Cell Surface Proteome: In combination with mass spectrometry, this technique can be used to identify the complete set of proteins present on the plasma membrane under specific conditions.[8]
-
Drug Target Identification and Validation: Identify cell surface proteins that are differentially expressed in diseased versus healthy cells, highlighting potential therapeutic targets.[2]
-
Quantification of Receptor Internalization: Measure the rate of ligand-induced receptor endocytosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No signal for protein of interest in the eluted fraction | - Low abundance of the protein on the cell surface.- Biotinylation efficiency is low.- Inefficient protein elution. | - Increase the amount of starting material (cells).- Optimize the concentration of this compound.- Ensure complete denaturation during elution by boiling in sample buffer. |
| High background or non-specific binding | - Incomplete quenching of the biotinylation reagent.- Insufficient washing of the streptavidin beads. | - Ensure the quenching buffer is fresh and incubation times are adequate.- Increase the number and stringency of washes. |
| Presence of intracellular proteins (e.g., GAPDH) in the eluted fraction | - Loss of membrane integrity during the labeling step.- Cells were not kept at 4°C, allowing for endocytosis of the biotin reagent. | - Handle cells gently during washing steps.- Ensure all steps prior to cell lysis are performed at 4°C on ice. |
Disclaimer: This document provides a general protocol and application notes for this compound. Optimal conditions for specific cell types and experimental systems should be determined empirically by the end-user.
References
- 1. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 3. This compound, 2353409-59-1 | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 6. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 7. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Biotin-PEG7-Thiourea Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of Biotin-PEG7-isothiocyanate to primary amines on proteins and other biomolecules, resulting in a stable thiourea (B124793) linkage. This method is applicable for labeling antibodies, proteins, and peptides for various applications, including immunoassays, affinity purification, and targeted drug delivery.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is widely exploited in biotechnology for detection, purification, and targeting. Biotin-PEG7-isothiocyanate is a biotinylation reagent that contains a biotin head group, a 7-unit polyethylene (B3416737) glycol (PEG) spacer arm, and an isothiocyanate reactive group. The PEG spacer enhances solubility and reduces steric hindrance, while the isothiocyanate group reacts specifically with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) under alkaline conditions to form a stable thiourea bond.
Chemical Reaction
The conjugation reaction involves the nucleophilic addition of a primary amine from the target molecule to the carbon atom of the isothiocyanate group of Biotin-PEG7-isothiocyanate. This forms a stable thiourea linkage.
Figure 1: Reaction of Biotin-PEG7-isothiocyanate with a primary amine to form a thiourea linkage.
Experimental Protocols
3.1. Materials
-
Biotin-PEG7-isothiocyanate
-
Protein or other amine-containing molecule to be labeled
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0. Avoid buffers containing primary amines, such as Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 for purification and storage
3.2. Reagent Preparation
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
Biotin-PEG7-isothiocyanate Stock Solution: Immediately before use, dissolve the Biotin-PEG7-isothiocyanate in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
3.3. Biotinylation Reaction
-
Calculate the required volume of the Biotin-PEG7-isothiocyanate stock solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is recommended for optimal labeling. The optimal ratio may need to be determined empirically for each specific protein.
-
Slowly add the calculated volume of the Biotin-PEG7-isothiocyanate stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
3.4. Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with any excess Biotin-PEG7-isothiocyanate.
3.5. Purification of the Biotinylated Protein
-
Remove the unreacted Biotin-PEG7-isothiocyanate and quenching reagent by gel filtration using a desalting column equilibrated with PBS.
-
Alternatively, dialysis against PBS can be performed. Dialyze for at least 4 hours at 4°C with at least two buffer changes.
-
Collect the purified biotinylated protein.
3.6. Storage
Store the biotinylated protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Quantification of Biotin Incorporation
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[1][2][3]
4.1. HABA Assay Protocol
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).
-
Add a known concentration of the purified biotinylated protein to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again after the reading stabilizes (A₅₀₀ final).
-
Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final).
-
The moles of biotin per mole of protein can be calculated using the following formula:
Moles of Biotin / Mole of Protein = (ΔA₅₀₀ × V_reaction) / (ε_HABA × V_sample × [Protein])
Where:
-
ΔA₅₀₀ is the change in absorbance at 500 nm
-
V_reaction is the total volume of the HABA/Avidin reaction
-
ε_HABA is the molar extinction coefficient of the HABA/Avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)
-
V_sample is the volume of the biotinylated protein sample added
-
[Protein] is the molar concentration of the protein
-
4.2. Expected Quantitative Data
The following table provides an example of expected results for the biotinylation of a 150 kDa IgG antibody at different molar excess ratios of Biotin-PEG7-isothiocyanate.
| Molar Excess of Biotin Reagent | Protein Concentration | Reaction Time (RT) | Purification Method | Moles of Biotin per Mole of Protein (Expected) |
| 10:1 | 2 mg/mL | 2 hours | Desalting Column | 2 - 4 |
| 20:1 | 2 mg/mL | 2 hours | Desalting Column | 4 - 8 |
| 20:1 | 5 mg/mL | 2 hours | Desalting Column | 6 - 10 |
| 50:1 | 2 mg/mL | 2 hours | Desalting Column | > 10 |
Note: The optimal degree of biotinylation depends on the specific application and should be determined empirically. Over-biotinylation can potentially compromise the biological activity of the protein.
Experimental Workflow
Figure 2: Experimental workflow for biotin-PEG7-thiourea conjugation.
Application: Targeted Drug Delivery
Biotinylated molecules can be used for targeted drug delivery to cells that overexpress biotin receptors, such as many cancer cells.[4][5] The biotinylated therapeutic agent can be recognized by these receptors, leading to enhanced cellular uptake.
Figure 3: Signaling pathway for biotin-mediated targeted drug delivery.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Biotinylation Efficiency | Protein concentration is too low. | Concentrate the protein to at least 1-2 mg/mL. |
| Buffer contains primary amines. | Exchange the protein into an amine-free buffer (e.g., carbonate or borate (B1201080) buffer, pH 9.0). | |
| Biotin reagent is hydrolyzed. | Prepare the Biotin-PEG7-isothiocyanate stock solution fresh immediately before use. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin reagent to protein. | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the biotin reagent or decrease the reaction time. |
| Protein is unstable at high pH. | Perform the reaction at a lower pH (e.g., 8.5), but this may require a longer reaction time. | |
| Inconsistent Results | Inaccurate protein concentration measurement. | Accurately determine the protein concentration before conjugation. |
| Incomplete removal of unreacted biotin. | Ensure thorough purification by desalting or dialysis. |
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. anaspec.com [anaspec.com]
- 4. updates.reinste.com [updates.reinste.com]
- 5. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG7-Thiourea in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG7-thiourea is a versatile biotinylation reagent designed for the covalent labeling of proteins and other biomolecules.[1] Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, and a thiourea (B124793) reactive group, makes it a valuable tool for various biochemical applications, including pull-down assays.[1] The PEG7 spacer enhances the water solubility of the reagent and the resulting biotinylated protein, minimizing aggregation and steric hindrance.[2] The thiourea group provides a stable covalent linkage by reacting with primary amines on the target molecule.[2]
Pull-down assays are a powerful in vitro technique used to isolate and identify proteins that interact with a specific "bait" protein.[3] In this context, a protein of interest is biotinylated using a reagent like this compound and then immobilized on streptavidin-coated beads. This "bait" is then incubated with a cell lysate or protein mixture containing potential "prey" proteins. Interacting proteins are captured on the beads and subsequently identified using methods like Western blotting or mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pull-down assays for the identification and characterization of protein-protein interactions.
Principle of this compound in Pull-Down Assays
The workflow of a pull-down assay using this compound can be summarized in four main steps:
-
Biotinylation of the Bait Protein: The protein of interest (the "bait") is covalently labeled with this compound. The thiourea group reacts with primary amine groups (-NH2) present on the surface of the protein, primarily on lysine (B10760008) residues and the N-terminus, forming a stable covalent bond.
-
Immobilization of the Biotinylated Bait: The biotinylated bait protein is incubated with streptavidin-coated beads. The high-affinity interaction between biotin and streptavidin ensures efficient and stable immobilization of the bait protein onto the beads.
-
Incubation with Prey Proteins: The immobilized bait-bead complex is then incubated with a cell lysate or a mixture of proteins (the "prey"). Proteins that specifically interact with the bait protein will bind to the complex.
-
Washing and Elution: Non-specifically bound proteins are removed through a series of washing steps. The specifically bound protein complexes are then eluted from the beads for downstream analysis.
Data Presentation
The following table presents hypothetical quantitative data from a pull-down assay coupled with mass spectrometry to identify interacting partners of a hypothetical bait protein, "Protein X," which was biotinylated using this compound. The data shows the relative abundance of proteins identified in the experimental pull-down compared to a negative control (beads with no bait).
| Identified Protein | Gene Name | UniProt ID | Spectral Counts (Protein X Pull-Down) | Spectral Counts (Negative Control) | Fold Change (Protein X / Control) | p-value |
| Interactor Alpha | ITA | P12345 | 152 | 5 | 30.4 | < 0.001 |
| Interactor Beta | ITB | Q67890 | 89 | 2 | 44.5 | < 0.001 |
| Non-specific Binder 1 | NSB1 | A1B2C3 | 15 | 12 | 1.25 | 0.45 |
| Interactor Gamma | ITG | X0Y1Z2 | 65 | 4 | 16.25 | < 0.01 |
| Non-specific Binder 2 | NSB2 | D4E5F6 | 22 | 18 | 1.22 | 0.51 |
Experimental Protocols
Protocol 1: Biotinylation of Bait Protein with this compound
This protocol outlines the steps for labeling a purified "bait" protein with this compound.
Materials:
-
Purified bait protein (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate Buffered Saline - PBS)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Microcentrifuge tubes
Procedure:
-
Prepare Bait Protein: Ensure the purified bait protein is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the biotinylation reaction. If necessary, perform a buffer exchange using a desalting column.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a final concentration of 10 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution. A 20-fold molar excess of the biotin reagent to the protein is a good starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Remove Excess Biotin Reagent: Remove non-reacted this compound using a desalting column according to the manufacturer's instructions.
-
Determine Biotinylation Efficiency (Optional): The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store Biotinylated Protein: Store the biotinylated protein at -20°C or -80°C for future use.
Protocol 2: Pull-Down Assay with Biotinylated Bait Protein
This protocol describes the pull-down of interacting "prey" proteins from a cell lysate using the biotinylated "bait" protein.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA or a non-denaturing lysis buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine (B1666218), pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5) for glycine elution
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin beads thoroughly.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Wash the beads three times with Wash Buffer. For each wash, resuspend the beads in buffer, and then separate the beads from the buffer (using a magnetic rack for magnetic beads or centrifugation for agarose beads).
-
-
Immobilize Biotinylated Bait Protein:
-
Resuspend the washed beads in Wash Buffer.
-
Add the biotinylated bait protein to the beads. The optimal amount of bait protein should be determined empirically, but a starting point of 10-50 µg of biotinylated protein per 50 µL of bead slurry can be used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C on a rotating platform.
-
-
Block Unbound Biotin Binding Sites (Optional but Recommended):
-
Pellet the beads and discard the supernatant.
-
Wash the beads twice with Wash Buffer to remove unbound bait protein.
-
To block any remaining biotin-binding sites on the streptavidin, incubate the beads with a solution containing free biotin (e.g., 1 mM biotin in Wash Buffer) for 15-30 minutes.
-
Wash the beads three times with Wash Buffer to remove excess free biotin.
-
-
Bind Prey Proteins:
-
Add the cell lysate (e.g., 500 µg - 1 mg of total protein) to the bait-bound beads.
-
Incubate for 2-4 hours at 4°C on a rotating platform.
-
-
Wash:
-
Pellet the beads and discard the supernatant (save a sample of the unbound fraction for analysis if desired).
-
Wash the beads 3-5 times with Wash Buffer. Increase the stringency of the wash buffer (e.g., by increasing salt concentration) if non-specific binding is high.
-
-
Elution:
-
For Mass Spectrometry (On-Bead Digestion):
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the proteins directly on the beads.
-
Collect the supernatant containing the digested peptides for LC-MS/MS analysis.
-
-
For Western Blotting (Denaturing Elution):
-
After the final wash, resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes at 95-100°C.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins for SDS-PAGE and Western blotting.
-
-
Mandatory Visualizations
References
Application Notes: Synthesis and Application of Biotin-PEG7-Thiourea PROTACs for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The Biotin-PEG7-thiourea linker is a valuable tool in PROTAC synthesis, offering a flexible polyethylene (B3416737) glycol (PEG) spacer to modulate physicochemical properties and a biotin (B1667282) handle for downstream applications such as affinity purification and target engagement studies. The thiourea (B124793) moiety provides a robust method for conjugation to amine-functionalized ligands.
This document provides detailed protocols for the synthesis of a biotinylated PROTAC using this compound and subsequent in vitro characterization of its ability to induce the degradation of a target protein.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 653.85 g/mol |
| Formula | C27H51N5O9S2 |
| CAS Number | 2353409-59-1 |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | Store at -20°C for long-term stability |
Table 2: Example Bill of Materials for PROTAC Synthesis and Evaluation
| Reagent/Material | Supplier | Purpose |
| Biotin-PEG7-isothiocyanate | Various | Biotinylated linker precursor |
| Amine-functionalized POI ligand | Custom or Commercial | Target binding moiety |
| Amine-functionalized E3 Ligase ligand (e.g., Pomalidomide-NH2) | Custom or Commercial | E3 ligase binding moiety |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Reaction solvent |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base catalyst |
| Reverse-Phase HPLC Column (e.g., C18) | Waters | PROTAC purification |
| Acetonitrile (B52724) (ACN) with 0.1% TFA | Fisher Scientific | HPLC mobile phase B |
| Water with 0.1% TFA | Fisher Scientific | HPLC mobile phase A |
| Mass Spectrometer (e.g., LC-MS/MS) | Agilent | PROTAC characterization |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker | PROTAC characterization |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | Cell culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| Human cancer cell line expressing POI | ATCC | In vitro model |
| Primary antibody against POI | Cell Signaling | Western blot detection |
| Primary antibody against loading control (e.g., GAPDH) | Cell Signaling | Western blot normalization |
| HRP-conjugated secondary antibody | Cell Signaling | Western blot detection |
| Chemiluminescent substrate | Thermo Fisher | Western blot signal generation |
| NanoBRET Nano-Glo® Substrate | Promega | NanoBRET target engagement assay |
| Streptavidin-coated magnetic beads | Pierce | Affinity purification |
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC using this compound
This protocol describes the synthesis of a PROTAC by reacting an amine-functionalized ligand (either for the POI or the E3 ligase) with Biotin-PEG7-isothiocyanate to form a stable thiourea linkage.
Materials:
-
Biotin-PEG7-isothiocyanate
-
Amine-functionalized ligand (POI or E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vial with a magnetic stir bar
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF to a final concentration of 10-20 mg/mL in a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add Biotin-PEG7-isothiocyanate (1.1 equivalents) to the reaction vial. A slight excess of the isothiocyanate ensures complete consumption of the amine-functionalized ligand.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base catalyst.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired PROTAC product and the consumption of the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with a 1:1 mixture of acetonitrile and water.
-
Filter the diluted mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Purify the crude product by preparative RP-HPLC using a C18 column. A typical gradient would be from 10% to 90% acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA) over 30-40 minutes.
-
Collect the fractions containing the pure PROTAC, as determined by LC-MS analysis.
-
Combine the pure fractions and lyophilize to obtain the final biotinylated PROTAC as a white solid.
-
-
Characterization:
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of the target protein following treatment with the synthesized biotinylated PROTAC.[5]
Materials:
-
Cells expressing the protein of interest (POI)
-
Synthesized biotinylated PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of the biotinylated PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: NanoBRET Assay for Target Engagement
This protocol describes the use of the NanoBRET™ Target Engagement Assay to measure the binding of the biotinylated PROTAC to its target protein in live cells.
Materials:
-
Cells expressing the POI fused to NanoLuc® luciferase
-
Synthesized biotinylated PROTAC
-
NanoBRET™ tracer for the POI
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the NanoLuc®-POI expressing cells in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cell suspension at the predetermined optimal concentration.
-
-
Assay Setup:
-
Dispense the cell-tracer suspension into the wells of a 96-well plate.
-
Add varying concentrations of the biotinylated PROTAC to the wells. Include a no-compound control.
-
-
Signal Detection:
-
Incubate the plate at 37°C and 5% CO₂ for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
Protocol 4: Affinity Purification of PROTAC-Target Complexes
The biotin tag on the PROTAC allows for the affinity purification of the PROTAC and any interacting proteins, which can be useful for confirming target engagement and identifying off-target interactions.
Materials:
-
Cell lysate from cells treated with the biotinylated PROTAC
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., high concentration of free biotin, or denaturing buffer like SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Wash the streptavidin-coated magnetic beads with wash buffer to remove any preservatives.
-
-
Binding:
-
Incubate the cell lysate with the prepared beads for 1-2 hours at 4°C with gentle rotation to allow the biotinylated PROTAC and its bound proteins to bind to the streptavidin.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For analysis by Western blot, elution with SDS-PAGE sample buffer is common.
-
For mass spectrometry analysis, on-bead digestion or elution with a non-denaturing buffer containing a high concentration of free biotin may be employed.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the POI to confirm its pulldown with the biotinylated PROTAC.
-
For discovery of new interactors, the eluate can be analyzed by mass spectrometry.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of a biotinylated PROTAC.
Caption: Mechanism of action for a biotinylated PROTAC.
Caption: Experimental workflow for evaluating a biotinylated PROTAC.
References
Application Notes and Protocols: A Step-by-Step Guide for Labeling Peptides with Biotin-PEG7-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and immobilization of proteins, peptides, and other biomolecules.[1] Biotinylated peptides are invaluable tools for immunoassays, affinity chromatography, cell surface labeling, and studying peptide-protein interactions.[1][2]
This guide provides a detailed protocol for labeling peptides with Biotin-PEG7-thiourea. This specific reagent utilizes isothiocyanate chemistry to form a stable thiourea (B124793) bond with primary amines on the peptide. The polyethylene (B3416737) glycol (PEG) spacer (PEG7) enhances the solubility of the labeled peptide and reduces steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.
Chemical Reaction
The labeling reaction occurs between the isothiocyanate group (-N=C=S) of the biotinylating reagent and a primary amine (-NH2) on the peptide. The most common sites for this reaction are the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, resulting in the formation of a stable thiourea linkage. This reaction is highly pH-dependent, with optimal rates achieved under alkaline conditions where the primary amines are deprotonated and thus more nucleophilic.[2][3]
Experimental Protocols
This section provides a detailed, step-by-step methodology for labeling peptides with this compound, followed by purification and characterization.
I. Materials and Reagents
-
Peptide of interest (lyophilized)
-
Biotin-PEG7-isothiocyanate (or a precursor that forms the isothiocyanate in situ)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50-100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine (B1666218). [2]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column or desalting columns.
-
HPLC Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for verification
-
Lyophilizer
II. Step-by-Step Labeling Procedure
-
Peptide Preparation:
-
Accurately weigh the lyophilized peptide.
-
Dissolve the peptide in the chosen Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a stock solution of Biotin-PEG7-isothiocyanate in an anhydrous, amine-free solvent like DMF or DMSO. A typical stock concentration is 10-20 mM. The reagent is sensitive to moisture.
-
-
Biotinylation Reaction:
-
The optimal molar ratio of biotin reagent to peptide depends on the number of available primary amines and the desired degree of labeling. A common starting point is a 5 to 10-fold molar excess of the biotin reagent over the peptide.[4] This ratio should be optimized for each specific peptide.
-
Slowly add the calculated volume of the Biotin-PEG7-isothiocyanate stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent that contains a high concentration of primary amines. Add Tris-HCl or glycine to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted biotin reagent is consumed.
-
III. Purification of the Biotinylated Peptide
Excess biotinylation reagent and reaction byproducts must be removed. Reverse-phase HPLC is the most effective method for purifying the labeled peptide.
-
HPLC Setup:
-
Equilibrate a semi-preparative or analytical C18 column with 95% Solvent A and 5% Solvent B.
-
Set the detector to monitor absorbance at 214 nm and 280 nm.
-
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA to ensure peptide protonation.
-
Inject the quenched reaction mixture onto the HPLC column.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 30-60 minutes).
-
Collect fractions corresponding to the major product peak, which should elute slightly later than the unlabeled peptide due to the increased hydrophobicity of the biotin-PEG7 tag.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing the pure biotinylated peptide.
-
Remove the acetonitrile by vacuum centrifugation.
-
Lyophilize the purified peptide solution to obtain a stable powder.
-
Store the lyophilized biotinylated peptide at -20°C or -80°C.
-
IV. Characterization and Quality Control
Confirmation of successful biotinylation is critical. Mass spectrometry is the primary method for this analysis.
-
Mass Spectrometry:
-
Analyze the purified product using ESI-MS or MALDI-TOF.
-
Calculate the expected mass of the biotinylated peptide. The mass addition for the this compound moiety must be added to the mass of the original peptide.
-
The observed mass should match the calculated mass of the singly labeled peptide. Multiple additions of the biotin tag may be observed if the peptide contains multiple lysine residues.
-
-
Purity Analysis:
-
Analyze the purified product using analytical RP-HPLC.
-
Purity should typically be >95% as determined by the peak area at 214 nm.
-
Data Presentation
The following tables summarize key quantitative parameters and expected outcomes for the biotinylation process.
| Parameter | Recommended Condition/Value | Notes |
| Reaction pH | 8.5 - 9.5 | Optimal for deprotonation of primary amines (N-terminus, Lysine).[2][3] |
| Reaction Buffer | 50-100 mM Sodium Bicarbonate or Borate | Must be free of primary amines (e.g., Tris, Glycine).[2] |
| Molar Ratio | 5:1 to 10:1 (Reagent:Peptide) | Starting point for optimization. Depends on number of amines.[4] |
| Reaction Time | 1 - 2 hours | Typically sufficient for completion at room temperature. |
| Reaction Temperature | Room Temperature (~25°C) | |
| Quenching Agent | Tris or Glycine (50-100 mM final) | Scavenges excess reactive biotin reagent. |
Table 1: Optimized Reaction Conditions
| Analysis Method | Expected Result | Purpose |
| RP-HPLC | Single major peak with increased retention time compared to unlabeled peptide. | Purification and Purity Assessment (>95%) |
| Mass Spectrometry | Observed mass = Mass of peptide + Mass of this compound modification. | Confirmation of successful conjugation and determination of labeling stoichiometry.[5] |
Table 2: Quality Control and Expected Results
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from peptide preparation to characterization.
References
- 1. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Quantification of Biotin Incorporation with Biotin-PEG7-thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including affinity purification, immunoassays like ELISA and Western blotting, cell surface labeling, and targeted drug delivery.[1][2] Biotin-PEG7-thiourea is a specialized biotinylation reagent designed to facilitate the labeling of biomolecules such as proteins, peptides, or nucleic acids.[3] This reagent features a biotin moiety, a seven-unit polyethylene (B3416737) glycol (PEG) spacer arm, and a thiourea (B124793) reactive group.[3][4] The hydrophilic PEG7 spacer enhances the solubility of the labeled molecule and reduces steric hindrance, improving the accessibility of the biotin tag for detection by streptavidin. The thiourea group serves as the reactive handle for conjugation, typically targeting primary amines on the biomolecule.
This document provides detailed protocols for the biotinylation of proteins using this compound and the subsequent quantification of biotin incorporation, primarily through the widely-used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.
Principle of Biotinylation and Quantification
The biotinylation process involves the reaction of the thiourea group of this compound with primary amine groups (-NH2) present on the target protein, most commonly found on the side chain of lysine (B10760008) residues. This forms a stable covalent bond, conjugating the biotin-PEG7 moiety to the protein.
Quantification of biotin incorporation is crucial for ensuring the reproducibility and success of downstream applications. The most common method is the HABA assay, a colorimetric technique. The HABA dye binds to avidin (B1170675), producing a complex with a distinct absorbance at 500 nm. Due to biotin's significantly higher affinity for avidin, introducing a biotinylated sample into the HABA/avidin complex causes the displacement of the HABA dye. This displacement leads to a proportional decrease in absorbance at 500 nm, which can be used to calculate the concentration of biotin in the sample and determine the molar substitution ratio (MSR), or the average number of biotin molecules per protein molecule.
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
This protocol provides a general procedure for labeling an antibody (e.g., IgG) but can be adapted for other proteins. Optimization, particularly of the molar excess of the biotin reagent, may be required for different proteins and concentrations.
Materials and Reagents:
-
Protein (e.g., IgG) to be labeled
-
This compound (MW: 653.85 g/mol )
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for purification.
Procedure:
-
Preparation of Protein:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
-
Calculations:
-
The extent of biotinylation depends on the molar ratio of the biotin reagent to the protein. A 20-fold molar excess is a common starting point for antibodies at 1-10 mg/mL.
-
Step A: Calculate mmoles of protein:
-
mmoles of Protein = (mg of Protein) / (MW of Protein in kDa)
-
Example (for 5 mg of IgG, MW ≈ 150 kDa):5 mg / 150 kDa = 0.0333 mmol
-
-
Step B: Calculate mmoles of this compound:
-
mmoles of Reagent = mmoles of Protein × Molar Fold Excess
-
Example (20-fold excess):0.0333 mmol × 20 = 0.666 mmol
-
-
Step C: Calculate mg of this compound:
-
mg of Reagent = mmoles of Reagent × 0.65385 mg/mmol (since MW is 653.85 g/mol )
-
Example:0.666 mmol × 0.65385 mg/mmol = 0.435 mg
-
-
-
Biotinylation Reaction:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the reagent by dissolving the calculated amount in a small volume of DMF or DMSO.
-
Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Purification:
-
Remove non-reacted this compound by processing the reaction mixture through a desalting column or by dialyzing against PBS. This step is critical to prevent free biotin from interfering with subsequent quantification assays.
-
The purified biotinylated protein is now ready for quantification and downstream applications. Store under conditions optimal for the unlabeled protein.
-
Protocol 2: Quantification of Biotin Incorporation via HABA Assay
This protocol is adapted from standard HABA assay kits (e.g., Pierce Biotin Quantitation Kit). It can be performed in either a cuvette or a microplate format.
Materials and Reagents:
-
HABA/Avidin Premix (available in commercial kits)
-
Purified Biotinylated Protein Sample
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Cuvette Format):
-
Equilibrate the HABA/Avidin Premix to room temperature.
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions (e.g., reconstitute one tube with 100 µL of ultrapure water).
-
Add 800 µL of PBS to a 1 mL cuvette and use it to zero the spectrophotometer at 500 nm.
-
Add 100 µL of the reconstituted HABA/Avidin solution to the cuvette. Mix by inverting.
-
Measure the absorbance at 500 nm. Record this value as A₅₀₀ (HABA/Avidin) .
-
Add 100 µL of your biotinylated protein sample to the cuvette. Mix well.
-
Measure the absorbance at 500 nm until the reading is stable (approx. 15 seconds). Record this value as A₅₀₀ (Sample) .
Calculations for Molar Substitution Ratio (MSR):
The following values are required for the calculation:
-
A₅₀₀ (HABA/Avidin): Absorbance before adding the sample.
-
A₅₀₀ (Sample): Absorbance after adding the sample.
-
Concentration of protein sample (mg/mL): Determined by a standard protein assay (e.g., BCA) or A₂₈₀ measurement.
-
Molecular weight (MW) of protein ( g/mol ): e.g., IgG ≈ 150,000 g/mol .
-
Dilution Factor (DF): In the cuvette protocol above, the sample is diluted 1:10 (100 µL sample in 1000 µL total volume). So, DF = 10.
-
Molar extinction coefficient of HABA/Avidin complex: ε = 34,000 M⁻¹cm⁻¹ at 500 nm.
Step 1: Calculate the concentration of biotin in the cuvette.
-
ΔA₅₀₀ = A₅₀₀ (HABA/Avidin) - A₅₀₀ (Sample)
-
[Biotin] (M) = ΔA₅₀₀ / ε
-
Example: If ΔA₅₀₀ = 0.4, then [Biotin] = 0.4 / 34,000 = 1.176 x 10⁻⁵ M
Step 2: Calculate the concentration of biotin in the original sample.
-
[Biotin] in original sample (M) = [Biotin] in cuvette × DF
-
Example:1.176 x 10⁻⁵ M × 10 = 1.176 x 10⁻⁴ M
Step 3: Calculate the molar concentration of the protein in the original sample.
-
[Protein] (M) = (Protein conc. in g/L) / (Protein MW in g/mol)
-
Example (for a 2 mg/mL protein sample):2 g/L / 150,000 g/mol = 1.333 x 10⁻⁵ M
Step 4: Calculate the Molar Substitution Ratio (MSR).
-
MSR = [Biotin] in original sample / [Protein] in original sample
-
Example:1.176 x 10⁻⁴ M / 1.333 x 10⁻⁵ M = 8.8
-
This result indicates an average of 8.8 biotin molecules per protein molecule.
Data Presentation
Quantitative results should be recorded systematically for comparison across different batches and experiments.
Table 1: HABA Assay Quantification Results
| Sample ID | Protein Conc. (mg/mL) | A₅₀₀ (HABA/Avidin) | A₅₀₀ (Sample) | ΔA₅₀₀ | Calculated MSR (biotin/protein) |
| Batch 1 | 2.0 | 0.852 | 0.450 | 0.402 | 8.8 |
| Batch 2 | 2.1 | 0.849 | 0.415 | 0.434 | 9.8 |
| Control (Unlabeled) | 2.0 | 0.855 | 0.853 | 0.002 | ~0 |
Table 2: Recommended Molar Substitution Ratios for Common Applications Optimal MSR can be application-dependent. Higher incorporation levels may sometimes affect protein function.
| Application | Typical MSR Range | Reference |
| Western Blot / IHC | 1 - 5 | |
| ELISA (Capture/Detection) | 5 - 10 | |
| Affinity Purification | 3 - 7 | General Recommendation |
Alternative and Confirmatory Methods
While the HABA assay is convenient, other methods can be used for confirmation or when higher sensitivity is required.
-
Western Blotting: A qualitative or semi-quantitative method to confirm biotinylation. The biotinylated protein is run on an SDS-PAGE gel, transferred to a membrane, and probed with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) for chemiluminescent detection. A successful reaction will produce a band at the expected molecular weight of the protein.
-
Mass Spectrometry (MS): Provides the most accurate determination of biotin incorporation. By comparing the mass of the unlabeled protein to the biotinylated protein, the number of attached biotin moieties can be precisely calculated.
-
Fluorescence-Based Assays: Commercial kits using fluorescently tagged avidin offer higher sensitivity and require less sample compared to the HABA assay.
-
SDS-PAGE Gel-Shift Assay: Incubating the biotinylated protein with an excess of streptavidin (a tetramer) will cause a significant increase in the complex's molecular weight, resulting in a "shift" to a higher position on an SDS-PAGE gel. This provides a simple visual confirmation of biotinylation.
References
Application Notes: Optimal Labeling with Biotin-PEG7-Isothiocyanate
Introduction
Biotinylation is a powerful technique for labeling proteins, antibodies, and other macromolecules, enabling their detection, purification, and study through the high-affinity interaction between biotin (B1667282) and streptavidin. This document provides detailed protocols and reaction conditions for optimal labeling of primary amine-containing molecules using a Biotin-PEG7 reagent.
A clarifying note on nomenclature: The reagent for this application is often functionally described by the linkage it forms. A reagent named "Biotin-PEG7-thiourea" is designed to create a stable thiourea (B124793) bond upon reaction with a primary amine. This is achieved through a reactive isothiocyanate (-N=C=S) group on the biotin-PEG reagent. Therefore, these protocols are specifically for Biotin-PEG7-isothiocyanate and its reaction with primary amines.
The isothiocyanate group reacts with the unprotonated form of a primary amine, typically found on the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, to form a covalent thiourea linkage. The inclusion of a polyethylene (B3416737) glycol (PEG7) spacer arm enhances the water solubility of the reagent and the resulting conjugate, reduces potential steric hindrance, and minimizes aggregation.
Principle of Reaction
The efficiency of the labeling reaction is critically dependent on pH. The target primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the electrophilic isothiocyanate group. Since the pKa of lysine side-chain amines is ~10.5 and the N-terminal α-amino group is ~7-8, a high pH is required to ensure a sufficient concentration of reactive amines. However, at very high pH, the stability of the protein itself may be compromised. Therefore, an optimal pH range must be determined that balances amine reactivity with protein stability. For isothiocyanate reactions with primary amines, a pH range of 9.0-9.5 is generally considered optimal.[1][2][3][4]
Key Reaction Parameters
Successful biotinylation with Biotin-PEG7-isothiocyanate depends on the careful optimization of several parameters. The following table summarizes the recommended starting conditions, which should be further optimized for each specific application.
| Parameter | Recommended Condition | Notes |
| Target Functional Group | Primary Amines (-NH₂) | e.g., Lysine side chains, N-terminus of proteins. |
| pH | 9.0 - 9.5 | This alkaline pH is crucial for deprotonating primary amines to their reactive nucleophilic form.[1] |
| Buffer System | 0.1 - 0.5 M Carbonate-Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) as these will compete for reaction with the isothiocyanate. |
| Reagent Solvent | Anhydrous DMSO or DMF | The biotin reagent is moisture-sensitive and should be dissolved immediately before use. |
| Molar Excess (Biotin:Protein) | 10:1 to 50:1 | This is a starting point and must be optimized. Higher ratios increase labeling but may impact protein function. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | 4°C is preferred for sensitive proteins to maintain stability. |
| Reaction Time | 12 - 18 hours at 4°C; 2 - 4 hours at RT | Longer incubation at 4°C can improve yield while preserving protein integrity. |
| Quenching | Addition of an amine-containing buffer | A buffer like Tris or glycine (B1666218) can be added to consume any unreacted isothiocyanate. |
| Purification | Gel Filtration (e.g., G-25), Dialysis | Essential for removing unreacted biotin, which can interfere with downstream applications. |
Visualized Reaction and Workflow
Caption: Reaction of a primary amine with Biotin-PEG7-isothiocyanate to form a stable thiourea bond.
Caption: General experimental workflow for protein biotinylation using an isothiocyanate reagent.
Experimental Protocol: Protein Labeling
This protocol provides a general procedure for biotinylating a generic IgG antibody (150 kDa). The amounts and volumes should be adjusted for other proteins.
Materials
-
Protein (e.g., IgG) to be labeled
-
Biotin-PEG7-isothiocyanate
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.25
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure
-
Protein Preparation: a. Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 5 mg/mL. For 1 mg of IgG, this would be 200 µL. b. Ensure the protein solution is free of any amine-containing substances or preservatives like sodium azide.
-
Biotin Reagent Preparation (Prepare Immediately Before Use): a. Allow the vial of Biotin-PEG7-isothiocyanate to equilibrate to room temperature before opening to prevent moisture condensation. b. To calculate the amount of biotin reagent needed for a 20-fold molar excess for 1 mg of IgG:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of Biotin Reagent = 6.67 nmol * 20 = 133.4 nmol
-
Mass of Biotin Reagent (assuming MW ~698 g/mol ) = 133.4 x 10⁻⁹ mol * 698 g/mol = 93 µg c. Prepare a 10 mg/mL stock solution of the biotin reagent in anhydrous DMSO. (e.g., dissolve 1 mg in 100 µL DMSO). d. From the stock, add 9.3 µL to the protein solution.
-
-
Conjugation Reaction: a. Add the calculated volume of the biotin reagent solution to the protein solution while gently vortexing. b. Protect the reaction from light by wrapping the tube in aluminum foil. c. Incubate the reaction for 12-18 hours at 4°C with gentle stirring or rocking. Alternatively, incubate for 2-4 hours at room temperature.
-
Quenching the Reaction: a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. For the 200 µL reaction, add ~10-20 µL of 1 M Tris-HCl. b. Incubate for an additional 30 minutes at room temperature.
-
Purification of the Conjugate: a. Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4. b. Apply the quenched reaction mixture to the column. c. Elute the biotinylated protein with PBS according to the manufacturer's instructions. The labeled protein will elute first, while the smaller, unreacted biotin reagent and quenching molecules will be retained and elute later. d. Collect the protein-containing fractions. Protein presence can be monitored by absorbance at 280 nm.
-
Analysis and Storage: a. Determine the concentration of the purified biotinylated protein (e.g., via BCA or A280 assay). b. (Optional) Determine the degree of biotin incorporation using an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. c. Store the conjugate under conditions optimal for the specific protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.
Application Example: Streptavidin Pulldown
Biotinylated proteins are commonly used for affinity purification of interacting partners. The diagram below illustrates the principle of using a biotinylated "bait" protein to capture a "prey" protein from a complex mixture.
Caption: Workflow for an affinity pulldown experiment using a biotinylated protein.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Biotin-PEG7-Thiourea Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with biotin (B1667282) tags is a cornerstone of modern proteomics, enabling the enrichment and identification of protein subpopulations, the study of protein-protein interactions, and the characterization of cellular signaling pathways. Biotin-PEG7-thiourea is a valuable reagent in this field, offering a long, flexible, and hydrophilic spacer arm that enhances solubility and minimizes steric hindrance. This application note provides a detailed protocol for the labeling of proteins with this compound and their subsequent analysis by mass spectrometry. The thiourea (B124793) linkage, formed by the reaction of an isothiocyanate group with primary amines on the protein, provides a stable covalent bond suitable for rigorous downstream processing.
Principle of the Method
The labeling strategy is based on the chemical reaction between the isothiocyanate group of a Biotin-PEG7-isothiocyanate precursor (which forms the thiourea linkage upon reaction) and the primary amine groups of lysine (B10760008) residues and the N-terminus of proteins. The stable thiourea bond ensures that the biotin tag remains attached throughout the experimental workflow. The long PEG7 linker facilitates the interaction of the biotin tag with avidin (B1170675) or streptavidin resins for enrichment, while its hydrophilicity helps to maintain protein solubility. Subsequent to enrichment, the labeled proteins are digested into peptides, which are then analyzed by high-resolution mass spectrometry to identify the labeled proteins and quantify their abundance.
Featured Application: Cell Surface Protein Profiling
A prime application for this methodology is the comprehensive profiling of cell surface proteins. Due to their accessibility, cell surface proteins are critical targets for drug development and serve as valuable biomarkers. By using a membrane-impermeable biotinylating reagent like this compound, researchers can selectively label and subsequently identify and quantify the cell surface proteome.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol is designed for the selective labeling of proteins on the surface of living cells in culture.
Materials:
-
Cells of interest cultured to ~80-90% confluency
-
Biotin-PEG7-isothiocyanate (to form this compound upon reaction)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer: 100 mM Tris-HCl, pH 8.0
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Gently wash the cultured cells three times with ice-cold PBS to remove any residual media proteins.
-
Labeling Reagent Preparation: Immediately before use, dissolve the Biotin-PEG7-isothiocyanate in anhydrous DMSO to a stock concentration of 10 mM.
-
Biotinylation Reaction:
-
Dilute the Biotin-PEG7-isothiocyanate stock solution in ice-cold PBS to a final concentration of 1 mM.
-
Add the labeling solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent the cells from detaching.
-
-
Quenching:
-
Aspirate the labeling solution and wash the cells once with ice-cold PBS.
-
Add quenching buffer to the cells and incubate for 15 minutes at 4°C to stop the reaction by consuming any unreacted labeling reagent.
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteins.
-
Protocol 2: Enrichment of Biotinylated Proteins
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1: 2% SDS in PBS
-
Wash Buffer 2: 0.1% SDS, 1% Triton X-100, 150 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 500 mM NaCl, 0.5% NP-40, 20 mM Tris-HCl, pH 8.0
-
Wash Buffer 4: 50 mM ammonium (B1175870) bicarbonate
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with lysis buffer.
-
Binding: Add the clarified cell lysate to the washed beads and incubate for 2 hours at 4°C on a rotator.
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally three times with Wash Buffer 4 to remove non-specifically bound proteins and detergents.
-
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Beads with bound biotinylated proteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
50 mM ammonium bicarbonate
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Add trypsin to the bead slurry (typically 1 µg of trypsin per 50 µg of protein).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 4: Mass Spectrometry Analysis
The dried peptides are reconstituted in a solution of 0.1% formic acid and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a nano-LC system is recommended.
-
Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used.
-
Data Analysis: The raw data is processed using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, or similar). The data should be searched against a relevant protein database (e.g., Swiss-Prot) with the following modifications specified:
-
Cysteine carbamidomethylation as a fixed modification.
-
Methionine oxidation as a variable modification.
-
N-terminal and lysine this compound as a variable modification (the exact mass of the modification needs to be calculated based on the molecular formula of the reagent).
-
Data Presentation
Quantitative data from mass spectrometry analysis should be presented in a clear and structured format to facilitate comparison and interpretation.
| Protein Accession | Gene Name | Description | Peptide Count | Fold Change (Condition 2 vs. 1) | p-value |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 25 | 3.5 | 0.001 |
| P00533 | EGFR | Epidermal growth factor receptor | 32 | -2.1 | 0.005 |
| Q13586 | ITGA6 | Integrin alpha-6 | 18 | 2.8 | 0.012 |
| P16410 | CD44 | CD44 antigen | 21 | 1.5 | 0.045 |
| P08575 | CD109 | CD109 antigen | 12 | 4.2 | 0.0008 |
Table 1: Example of quantitative data presentation for cell surface proteins differentially expressed between two conditions. Data is derived from label-free quantification analysis.
Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling and MS analysis.
Signaling Pathway Application: EGFR Signaling
This compound labeling can be used to study changes in the cell surface proteome in response to stimuli, such as the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and activates downstream signaling cascades that regulate cell proliferation, survival, and migration.[1] This can lead to changes in the cell surface expression of other proteins involved in these processes.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Conclusion
The use of this compound for protein labeling, coupled with advanced mass spectrometry techniques, provides a powerful platform for the in-depth analysis of protein function and dynamics. The protocols and data presented here offer a robust framework for researchers to investigate complex biological systems, from profiling the cell surface proteome to elucidating the intricacies of cellular signaling pathways. This approach holds significant promise for the discovery of novel biomarkers and the development of targeted therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Biotin-PEG7-thiourea Labeling
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Biotin-PEG7-thiourea for labeling proteins and other biomolecules. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal labeling efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no biotinylation of my protein. What are the potential causes and how can I troubleshoot this?
Low labeling efficiency is a common issue that can arise from several factors related to the reaction conditions and the reagents themselves.
Possible Causes & Solutions:
-
Suboptimal pH: The reaction of an isothiocyanate with a primary amine to form a stable thiourea (B124793) bond is highly pH-dependent. The reaction is favored at an alkaline pH.
-
Solution: Ensure your reaction buffer has a pH between 8.5 and 9.5. Buffers such as sodium bicarbonate or borate (B1201080) are suitable. Avoid buffers containing primary amines like Tris, as they will compete for the labeling reagent.[1]
-
-
Hydrolysis of this compound: Isothiocyanates can be susceptible to hydrolysis in aqueous solutions, rendering them inactive.[2][3][4][5]
-
Solution: Prepare the this compound solution immediately before use. Avoid storing the reagent in aqueous buffers for extended periods.
-
-
Insufficient Molar Excess of Biotin (B1667282) Reagent: The ratio of biotin reagent to your protein is critical for achieving a good degree of labeling.
-
Solution: Increase the molar excess of this compound. A common starting point is a 20-fold molar excess, but this may need to be optimized for your specific protein and its concentration.[6] For dilute protein solutions, a higher molar excess may be required.
-
-
Low Protein Concentration: The labeling reaction is more efficient at higher protein concentrations.
-
Solution: If possible, concentrate your protein solution to at least 2 mg/mL before labeling.[7]
-
-
Presence of Competing Nucleophiles: Other nucleophiles in your sample, such as thiols (from DTT or other reducing agents) or other primary amines, can react with the isothiocyanate group.
-
Solution: Ensure your protein sample is free of such contaminants by performing a buffer exchange (e.g., dialysis or desalting column) into a suitable reaction buffer before adding the biotin reagent.
-
Q2: I am seeing precipitation of my protein after the labeling reaction. What could be the cause?
Protein precipitation during or after biotinylation can occur due to over-labeling or changes in the protein's properties.
Possible Causes & Solutions:
-
Over-biotinylation: Attaching too many biotin molecules can alter the protein's isoelectric point and lead to aggregation and precipitation.[8]
-
Solution: Reduce the molar excess of the this compound reagent in the reaction. Perform a titration experiment with varying molar ratios to find the optimal concentration that provides sufficient labeling without causing precipitation.
-
-
PEGylation Effect: While the PEG7 spacer is designed to improve water solubility, high degrees of modification on the protein surface could potentially lead to aggregation in some cases.
-
Solution: Similar to over-biotinylation, optimizing the molar ratio of the labeling reagent is key.
-
Q3: How can I be sure that the thiourea bond is stable for my downstream applications?
The thiourea linkage formed between the isothiocyanate group of the biotin reagent and a primary amine on the protein is generally considered to be very stable under physiological conditions.[9]
Q4: I suspect side reactions are occurring. What are the potential side reactions with isothiocyanates?
While the primary reaction is with amines, isothiocyanates can also react with other nucleophilic groups, especially at different pH values.
Possible Side Reactions:
-
Reaction with Thiols: At a pH range of 6-8, isothiocyanates can react with thiol groups (e.g., from cysteine residues) to form dithiocarbamates. This reaction is generally reversible.[1][10][11]
-
To minimize this: Perform the labeling reaction at a pH of 8.5-9.5 to favor the reaction with amines. If your protein's stability is a concern at this pH, you may need to find a compromise pH and adjust other reaction parameters accordingly.
-
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
This protocol provides a starting point for the biotinylation of a generic protein. Optimization of the molar excess of the biotin reagent and incubation time may be necessary for your specific protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5-9.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for buffer exchange
Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare Protein Solution: Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add the desired molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent and quenching buffer by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Quantification (Optional but Recommended): Determine the degree of biotinylation using a method such as the HABA assay or mass spectrometry.[12][13][14][15][16][17][18][19][20][21][22][23]
Quantification of Biotinylation: HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[20][22][23]
Principle: HABA binds to avidin (B1170675), producing a colored complex with a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin in the sample.
Brief Protocol:
-
Remove all free biotin from your labeled protein sample.[20]
-
Prepare a HABA/Avidin solution and measure its absorbance at 500 nm.[20]
-
Add your biotinylated protein sample to the HABA/Avidin solution.[20]
-
Measure the absorbance at 500 nm again after the reading stabilizes.[20]
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/Avidin complex.[20]
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Favors reaction with primary amines over thiols. |
| Molar Excess of Biotin Reagent | 10 to 50-fold | Start with 20-fold and optimize as needed. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. |
| Incubation Time | 1 - 2 hours | Can be extended for lower concentrations or less reactive proteins. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer incubation times if protein stability is a concern. |
| Reaction Buffer | Bicarbonate or Borate buffer | Must be free of primary amines. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting guide for low labeling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the extent of protein biotinylation by fluorescence binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 22. anaspec.com [anaspec.com]
- 23. fishersci.ie [fishersci.ie]
how to reduce non-specific binding of biotinylated proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of biotinylated proteins in their experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background or non-specific binding can obscure results and reduce the sensitivity of assays involving biotinylated proteins. This guide provides a systematic approach to identifying and mitigating common causes of this issue.
Question: I am observing high background in my assay (ELISA, Western Blot, Pull-down). What are the common causes and how can I troubleshoot this?
Answer: High background is often a result of several factors. Follow this step-by-step guide to troubleshoot the issue.
Step 1: Identify the Source of Non-Specific Binding
The first step is to determine if the non-specific binding originates from endogenous biotin (B1667282) in your sample, interactions with the solid support (e.g., beads, microplate), or other components of your assay.
Caption: A standard workflow for a pull-down assay.
Frequently Asked Questions (FAQs)
Q1: Can the concentration of my biotinylated protein or detection reagents affect non-specific binding? A1: Yes. Using excessive concentrations of your biotinylated protein, streptavidin-conjugate, or detection antibodies can lead to increased background. [1]It is crucial to titrate these reagents to find the optimal concentration that provides a high signal-to-noise ratio.
Q2: I'm still seeing non-specific bands in my pull-down even after pre-clearing. What else can I do? A2: If pre-clearing is not sufficient, consider optimizing your wash buffer's stringency. You can try a series of washes with increasing salt concentration (e.g., 150 mM, 300 mM, 500 mM NaCl) or different detergents. [2]Also, ensure your cell lysate is properly clarified by high-speed centrifugation to remove insoluble protein aggregates that can be carried over. [2][3] Q3: Are there alternatives to avidin (B1170675) or streptavidin that might have lower non-specific binding? A3: Yes, derivatives like NeutrAvidin are available. NeutrAvidin is a deglycosylated form of avidin that has a more neutral isoelectric point, which can reduce non-specific binding to some cellular components. [4]Streptavidin itself is often preferred over avidin in some applications due to its lower non-specific binding properties. [4] Q4: My blocking buffer contains BSA, but I still have high background. Could the BSA be the problem? A4: In some cases, the BSA preparation itself can be a source of contamination, including biotin. [5]Ensure you are using a high-quality, "ELISA-grade" or "biotin-free" BSA if you suspect this is an issue.
Q5: How long should I incubate my blocking buffer? A5: Typical blocking incubations are for 1-2 hours at room temperature or overnight at 4°C. However, the optimal time can vary, and insufficient blocking time can lead to high background. [6]It is important to ensure complete coverage of all potential non-specific binding sites.
References
solubility issues with Biotin-PEG7-thiourea in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG7-thiourea. Our aim is to address common challenges, particularly those related to solubility in aqueous buffers, to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional molecule that incorporates a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a thiourea (B124793) group. The biotin component allows for high-affinity binding to streptavidin and avidin, making it a valuable tool for detection, purification, and immobilization of biomolecules. The hydrophilic PEG7 spacer enhances water solubility and provides a flexible linker arm to minimize steric hindrance.[1][2][3] The thiourea group can be used for conjugation to amine-containing molecules.[2] It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Q2: What are the general solubility characteristics of this compound?
The PEG component of this compound significantly contributes to its hydrophilicity and generally improves its solubility in aqueous solutions. PEGylated compounds are often soluble in a range of solvents including water, aqueous buffers (like PBS), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). However, compounds with low aqueous solubility may require initial dissolution in a small amount of a water-miscible organic solvent like DMSO before dilution in an aqueous buffer.
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid powder at -20°C. If you have prepared a stock solution in an organic solvent such as DMSO, it is best to store it in small aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions of biotinylated compounds are not recommended for long-term storage.
Troubleshooting Guide: Solubility Issues
Researchers may occasionally encounter challenges with the solubility of this compound in aqueous buffers. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when a compound is significantly more soluble in a non-polar organic solvent than in a polar aqueous buffer. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation issues with this compound.
Quantitative Data Summary
| Solvent/Buffer | Biotin | PEG (general) | Thiourea | This compound (Expected) |
| Water | Sparingly soluble | Soluble | Soluble | Expected to be soluble, especially with assistance (e.g., pH adjustment) |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Soluble | Soluble | Expected to be soluble, but may require optimization |
| DMSO | Soluble (approx. 5 mg/mL for Biotin-azide) | Soluble | Soluble | Soluble |
| DMF | Soluble | Soluble | Soluble | Soluble |
| Ethanol | Soluble | Less soluble | Soluble | Likely soluble |
Experimental Protocols
Protocol for Preparing a Stock Solution and Working Solutions of this compound
This protocol provides a general guideline for dissolving and preparing this compound for use in typical biological experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Store the DMSO stock solution in aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the final concentration of DMSO in your experiment, it is often beneficial to prepare an intermediate dilution of your stock solution in the aqueous buffer.
-
For example, dilute your 10 mM DMSO stock 1:10 in PBS to create a 1 mM intermediate solution with 10% DMSO. This intermediate may be less stable and should be prepared fresh.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the DMSO stock or the intermediate solution to your pre-warmed (e.g., 37°C) aqueous experimental buffer (e.g., cell culture medium).
-
Crucially, add the concentrated stock solution to the aqueous buffer while vortexing or mixing vigorously. This rapid dispersion helps to prevent the compound from precipitating.
-
Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Visualizations
PROTAC Mechanism of Action
This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.
Caption: The catalytic cycle of a PROTAC utilizing a linker like this compound.
This technical support guide is intended to provide general advice. Experimental conditions may need to be optimized for your specific application.
References
Technical Support Center: Optimizing Biotinylation Reactions
Welcome to the technical support center for biotinylation of amine-containing molecules. This guide provides detailed troubleshooting advice and frequently asked questions to help you optimize your experimental conditions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Biotin-PEG7 with a primary amine?
A1: The optimal pH depends on the reactive group on your biotinylation reagent. The two most common amine-reactive chemistries are N-hydroxysuccinimide (NHS) esters and isothiocyanates.
-
For Biotin-PEG-NHS Esters: The reaction is most efficient in the pH range of 7.2 to 8.5.[1][2] An optimal pH of 8.3-8.5 is often recommended as a good balance between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester.[3][4][5]
-
For Biotin-PEG-Isothiocyanates (forms a thiourea (B124793) bond): This reaction is favored under more alkaline conditions, typically between pH 9.0 and 11.0. A pH range of 8.5 to 9.5 is also cited as effective for modifying lysine (B10760008) residues.
Q2: Why is pH so critical for the biotinylation of amines?
A2: The pH of the reaction buffer is a crucial parameter because it influences two competing processes: the reactivity of the target amine and the stability of the biotinylation reagent.
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂), which acts as a nucleophile. At a pH below its acid dissociation constant (pKa), the amine group is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, more of the amine becomes deprotonated and available for reaction.
-
Reagent Stability (Hydrolysis): Many biotinylation reagents, especially NHS esters, are susceptible to hydrolysis (cleavage by water), which renders them inactive. The rate of this hydrolysis increases significantly at higher pH values.
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of reagent hydrolysis.
Q3: What happens if my reaction pH is too low or too high?
A3:
-
pH Too Low: The target primary amines will be protonated (-NH₃⁺) and non-nucleophilic, which will significantly slow down or prevent the biotinylation reaction from occurring.
-
pH Too High: For NHS esters, the reagent will rapidly hydrolyze and become non-reactive, leading to low labeling efficiency. While isothiocyanate reactions require a higher pH, extremely high pH values can also lead to side reactions or denaturation of the target molecule.
Q4: Which buffers should I use for my biotinylation reaction, and which should I avoid?
A4:
-
Recommended Buffers: Use amine-free buffers. Good choices include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate (B1201080) buffers within the appropriate pH range.
-
Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the biotinylation reagent, drastically reducing the labeling efficiency. If your protein is in one of these buffers, it must be exchanged into a suitable amine-free buffer before starting the reaction.
Q5: My protein aggregated or precipitated after the biotinylation reaction. Could pH be the cause?
A5: Yes, pH can be a contributing factor. The modification of primary amines (like those on lysine residues) with a biotin (B1667282) reagent neutralizes their positive charge. This can alter the overall isoelectric point (pI) of the protein. If the reaction pH is close to the new pI of the biotinylated protein, it can lead to aggregation and precipitation. If you encounter this issue, try adjusting the reaction pH or using a more hydrophilic, water-soluble biotin reagent (e.g., one containing a PEG spacer and a sulfo-NHS group).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotin Labeling Detected | Suboptimal Reaction pH: The pH is too low, leaving amines protonated, or too high, causing rapid reagent hydrolysis. | Verify the pH of your reaction buffer with a calibrated pH meter. Perform a series of small-scale pilot reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to determine the empirical optimum for your specific molecule. |
| Incorrect Buffer Composition: The buffer contains competing primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or bicarbonate using a desalting column or dialysis. | |
| Hydrolyzed/Inactive Reagent: The biotin-PEG-NHS ester was exposed to moisture or dissolved in aqueous buffer too long before use. | Biotin-PEG-NHS reagents are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in an anhydrous solvent like DMSO or DMF and use it immediately. Do not store the reagent in aqueous solutions. | |
| Inconsistent Labeling Efficiency Between Batches | Variability in Buffer Preparation: Minor differences in buffer pH between experiments can lead to significant changes in labeling efficiency. | Standardize your buffer preparation protocol. Always measure the final pH after all components have been added and adjust as necessary. Prepare larger batches of buffer for use across multiple experiments to ensure consistency. |
| Protein Precipitation or Aggregation During/After Reaction | Change in Protein pI: Modification of lysine residues alters the protein's surface charge, potentially causing it to aggregate if the reaction pH is near its new isoelectric point. | Try performing the reaction at a pH further away from the protein's pI. Consider lowering the protein concentration or the molar excess of the biotinylation reagent. Using a biotin reagent with a hydrophilic PEG spacer can also improve the solubility of the final conjugate. |
Data Presentation
Table 1: Influence of pH on the Stability of NHS Esters in Aqueous Solution
This table demonstrates the critical relationship between pH and the rate of hydrolysis for a typical NHS ester. As pH increases, the half-life of the active reagent decreases dramatically.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 7.5 | Room Temp. | ~2 hours | |
| 8.0 | Room Temp. | ~1 hour | |
| 8.5 | Room Temp. | ~30 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp. | < 10 minutes |
Table 2: Recommended Reaction Conditions for Amine Biotinylation
| Parameter | Biotin-PEG-NHS Ester | Biotin-PEG-Isothiocyanate (forms Thiourea) |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Bond | Amide | Thiourea |
| Optimal Reaction pH | 7.2 - 8.5 | 9.0 - 11.0 |
| Buffers to Use | PBS, HEPES, Bicarbonate, Borate | Bicarbonate/Carbonate, Borate |
| Buffers to Avoid | Tris, Glycine, other primary amine buffers | Tris, Glycine, other primary amine buffers |
| Key Consideration | Balance amine reactivity with rapid hydrolysis of the NHS ester at higher pH. | Reaction is much slower at neutral pH; requires alkaline conditions for efficient coupling. |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with a Biotin-PEG-NHS Ester
This protocol provides a starting point for the biotinylation of a protein. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure any buffers containing primary amines (like Tris) have been removed.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in an anhydrous organic solvent such as DMSO or DMF to create a 10-20 mM stock solution.
-
Reaction Incubation: Add a 10- to 50-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal ratio should be determined experimentally. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching the Reaction: To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and the quenching reagent by using a desalting column (e.g., Sephadex G-25) or through dialysis.
Protocol 2: Optimizing Reaction pH via Small-Scale Pilot Experiments
To find the ideal pH for your specific application, it is recommended to perform a series of pilot experiments.
-
Prepare Buffers: Prepare several small batches of your chosen amine-free buffer at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
Set Up Parallel Reactions: Aliquot equal amounts of your target protein into separate tubes for each pH condition.
-
Initiate Reaction: Add the same molar excess of freshly prepared Biotin-PEG-NHS ester to each tube.
-
Incubate and Quench: Incubate all reactions for the same amount of time and at the same temperature. Quench all reactions simultaneously as described in Protocol 1.
-
Analyze Results: After purification, analyze the degree of biotinylation for each pH condition using an appropriate method (e.g., HABA assay, streptavidin gel-shift assay, or mass spectrometry) to determine which pH yielded the optimal result.
Visualizations
Caption: Troubleshooting workflow for low biotinylation efficiency.
Caption: The relationship between pH, amine reactivity, and NHS ester stability.
Caption: Simplified reaction schemes for amine biotinylation.
References
Technical Support Center: Unexpected Side Reactions of Thiourea in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from the use of thiourea (B124793) in bioconjugation experiments. Thiourea is often employed as a chaotropic agent to improve protein solubility and can enhance the kinetics of certain reactions. However, its nucleophilic sulfur atom can lead to several unexpected side reactions, compromising the integrity and homogeneity of the final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary, unexpected side reactions of thiourea in a bioconjugation context?
A1: The most common unexpected side reactions involving thiourea in bioconjugation are:
-
Reaction with Maleimides: Thiourea can act as a nucleophile and react with maleimides, which are commonly used to target cysteine residues. This leads to the formation of a stable adduct, consuming the maleimide (B117702) and preventing it from reacting with the intended thiol on the protein.
-
Reduction of Disulfide Bonds: While less potent than dedicated reducing agents like DTT or TCEP, thiourea can facilitate the reduction of disulfide bonds, especially at elevated temperatures or over long reaction times. This can lead to the unintended cleavage of inter- and intra-chain disulfides in proteins like antibodies.
-
Protein Aggregation: As a chaotropic agent, thiourea can disrupt the non-covalent interactions that maintain a protein's tertiary structure. While often used to prevent aggregation, at certain concentrations or with specific proteins, it can paradoxically lead to unfolding and subsequent aggregation.[1]
-
Interference with Alkylating Agents: Thiourea can quench alkylating agents such as iodoacetamide, which are used to cap free thiols. This reaction depletes the alkylating agent and can leave thiols unmodified.[2]
Q2: I am using thiourea to improve the solubility of my protein during a maleimide conjugation, but I am seeing a lower degree of labeling than expected. Why?
A2: The lower-than-expected degree of labeling is likely due to thiourea reacting directly with your maleimide-functionalized molecule.[3] The sulfur atom in thiourea is nucleophilic and can attack the double bond of the maleimide in a Michael addition reaction. This side reaction consumes the maleimide, reducing the amount available to react with the cysteine residues on your protein.
Q3: My antibody-drug conjugate (ADC) is showing fragmentation and a higher-than-expected drug-to-antibody ratio (DAR) after a conjugation process that included thiourea. What could be the cause?
A3: This observation suggests that thiourea may be causing the reduction of inter-chain disulfide bonds in your antibody.[4] This would expose additional cysteine residues that can then react with your drug-linker, leading to a higher DAR. The fragmentation of the antibody is also a direct consequence of the reduction of these critical disulfide bonds that hold the heavy and light chains together. A high DAR can negatively impact the stability and pharmacokinetics of an ADC.[5]
Q4: Can thiourea affect the stability of the final bioconjugate?
A4: Yes, thiourea can impact the stability of the final bioconjugate in several ways. If thiourea reacts with a maleimide linker, the resulting adduct will have different chemical properties than the intended thioether bond, which could affect its stability under physiological conditions.[6] Furthermore, if thiourea contributes to protein aggregation during the conjugation process, the final product will be heterogeneous and may have reduced solubility and biological activity.[7]
Troubleshooting Guides
Issue 1: Low Yield of Maleimide Conjugation
Symptoms:
-
Low degree of labeling (DOL) or drug-to-antibody ratio (DAR) determined by mass spectrometry or HPLC.
-
Presence of unreacted protein and/or maleimide-functionalized payload.
Possible Cause:
-
Thiourea is reacting with the maleimide, reducing its availability for the desired conjugation reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Thiourea Concentration | Reduce the concentration of thiourea to the minimum required to maintain protein solubility. | To minimize the rate of the side reaction between thiourea and the maleimide. |
| 2. Adjust Reaction pH | Perform the conjugation at a pH between 6.5 and 7.5.[8] | The thiol-maleimide reaction is highly efficient in this pH range, while the reactivity of thiourea may be modulated. |
| 3. Modify Order of Addition | Add the maleimide-functionalized payload to the protein solution before introducing thiourea, if possible. | This allows the desired reaction to proceed before the competing side reaction with thiourea can occur. |
| 4. Increase Molar Excess of Maleimide | Increase the molar excess of the maleimide-payload, while carefully monitoring for aggregation. | To compensate for the amount of maleimide consumed by thiourea. |
| 5. Alternative Chaotropic Agents | Consider using alternative chaotropic agents such as urea, arginine, or guanidine (B92328) hydrochloride. | These agents do not have a nucleophilic sulfur and will not react with maleimides. |
Issue 2: Protein Aggregation
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture.
-
High molecular weight species observed by size-exclusion chromatography (SEC).
-
Inconsistent results in activity assays.
Possible Cause:
-
The concentration of thiourea is destabilizing the protein's native structure.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Screen Thiourea Concentrations | Perform small-scale experiments with a range of thiourea concentrations to determine the optimal concentration for solubility without inducing aggregation. | To find the therapeutic window for the use of thiourea with your specific protein. |
| 2. Optimize Buffer Conditions | Adjust the pH of the buffer to be at least one unit away from the protein's isoelectric point (pI). Also, screen different salt concentrations.[9] | To increase the net charge of the protein and enhance its solubility. |
| 3. Control Temperature | Perform the conjugation reaction at a lower temperature (e.g., 4°C). | To decrease the rate of protein unfolding and aggregation.[10] |
| 4. Include Stabilizing Excipients | Add stabilizing agents such as glycerol, sorbitol, or sucrose (B13894) to the reaction buffer. | These excipients can help to maintain the protein's native conformation. |
Issue 3: Unintended Disulfide Bond Reduction
Symptoms:
-
Appearance of antibody fragments (e.g., heavy and light chains) in SDS-PAGE analysis.
-
Higher than expected DAR in cysteine-linked ADCs.
-
Mass spectrometry data indicating the presence of an odd number of conjugated drugs.
Possible Cause:
-
Thiourea is reducing disulfide bonds in the protein.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Minimize Reaction Time and Temperature | Reduce the incubation time and temperature of the conjugation reaction. | To limit the extent of disulfide bond reduction by thiourea. |
| 2. Use a More Selective Reducing Agent | If partial reduction is intended, use a milder and more controlled reducing agent like TCEP at a carefully controlled stoichiometry.[11] | TCEP is less likely to cause over-reduction compared to DTT, and its activity is more predictable than that of thiourea. |
| 3. Re-oxidation Step | After conjugation, consider a controlled re-oxidation step to reform any unintentionally reduced disulfide bonds. | This can be achieved through dialysis against a buffer containing a redox pair like glutathione (B108866) disulfide (GSSG) and reduced glutathione (GSH). |
Quantitative Data Summary
The following table provides a summary of typical analytical techniques used to quantify thiourea and its side products in a bioconjugation reaction. Researchers should develop and validate these methods for their specific bioconjugate.
| Analyte | Analytical Method | Typical Limit of Detection (LOD) | Key Parameters to Monitor |
| Thiourea | Reversed-Phase HPLC-UV | ~0.02 µg/mL | Retention time, peak area |
| Thiourea-Maleimide Adduct | LC-MS/MS[12] | Analyte-dependent | Parent and fragment ion masses |
| Free Thiols (post-reduction) | Ellman's Assay | ~1-10 µM | Absorbance at 412 nm |
| Protein Aggregation | Size-Exclusion Chromatography (SEC) | ~0.1% of total protein | Elution profile, presence of high molecular weight species |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC[13] | N/A | Peak distribution and area |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Detection of Thiourea-Maleimide Adducts
Objective: To detect and relatively quantify the formation of a thiourea-maleimide adduct in a bioconjugation reaction mixture.
Materials:
-
Bioconjugation reaction sample
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
C18 HPLC column
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Quench the bioconjugation reaction at the desired time point.
-
Dilute a small aliquot of the reaction mixture in a solution of 0.1% formic acid in water.
-
If the protein concentration is high, precipitate the protein with cold acetonitrile, centrifuge, and analyze the supernatant.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Full scan and targeted MS/MS
-
Targeted Ion: Calculate the expected m/z of the protonated thiourea-maleimide adduct.
-
Fragmentation: Optimize collision energy to obtain characteristic fragment ions.
-
-
Data Analysis:
-
Extract the ion chromatogram for the calculated m/z of the adduct.
-
Confirm the identity of the peak by analyzing the MS/MS spectrum for characteristic fragments.
-
The peak area can be used for relative quantification against a standard or to compare different reaction conditions.
-
Protocol 2: Monitoring Protein Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the formation of aggregates in a bioconjugation reaction containing thiourea.
Materials:
-
Bioconjugation reaction sample
-
SEC column suitable for the molecular weight of the protein
-
SEC mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
Filter the bioconjugation reaction sample through a 0.22 µm syringe filter.
-
-
Injection and Analysis:
-
Inject a known amount of the sample onto the SEC column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric protein and any high molecular weight aggregates.
-
Integrate the peak areas to calculate the percentage of aggregate formation.
-
Visualizations
Caption: Key side reactions of thiourea in bioconjugation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative Mass Spectrometric Analysis of Autoantibodies as a Paradigm Shift in Autoimmune Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Biotin-PEG7-Thiourea Experiments
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with Biotin-PEG7-thiourea. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or No Biotinylation Detected
-
Question: My protein is not showing any or very low levels of biotinylation after the reaction. What could be the cause?
-
Answer: Several factors can contribute to low or no biotinylation. Consider the following potential causes and solutions:
-
Incorrect Reaction pH: The reaction of the isothiocyanate group in this compound with primary amines (like the side chain of lysine (B10760008) residues) is pH-dependent. The optimal pH range for this reaction is typically 9.0-10.0. Reactions performed at neutral or acidic pH will be significantly less efficient. Ensure your reaction buffer is within the optimal alkaline pH range.[1][2]
-
Presence of Primary Amine Contaminants: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency. It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, or borate (B1201080) buffer. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the biotinylation reaction.
-
Reagent Instability/Hydrolysis: this compound, like many labeling reagents, can be sensitive to moisture. Ensure the reagent is stored correctly in a cool, dry place. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent for extended periods.
-
Insufficient Molar Excess of this compound: For effective labeling, a molar excess of the biotinylation reagent over the protein is required. The optimal ratio can vary depending on the protein's concentration and the number of available primary amines. As a starting point, a 10-20 fold molar excess is often recommended. If you observe low labeling, consider increasing the molar excess of this compound in your next experiment.
-
Low Protein Concentration: The efficiency of the labeling reaction can be lower with dilute protein solutions. If possible, concentrate your protein solution before the reaction.
-
Steric Hindrance: The PEG7 spacer is designed to reduce steric hindrance; however, if the primary amines on your protein are located in sterically hindered regions, the reaction may be less efficient. While the thiourea (B124793) linkage is generally stable, its formation can be influenced by the accessibility of the target amine.[3][4]
-
Issue 2: Protein Precipitation During or After Labeling
-
Question: My protein precipitated out of solution during or after the biotinylation reaction. How can I prevent this?
-
Answer: Protein precipitation can occur due to changes in the protein's surface charge and hydrophobicity after biotinylation. Here are some strategies to mitigate this issue:
-
Optimize the Molar Ratio: Excessive biotinylation can lead to protein aggregation and precipitation. Try reducing the molar excess of this compound to decrease the number of biotin (B1667282) molecules attached to each protein.
-
Control the Reaction Time: Shorter incubation times can help to limit the degree of biotinylation and reduce the risk of precipitation.
-
Include Additives in the Buffer: The addition of stabilizing agents to your reaction or storage buffer, such as glycerol (B35011) or non-ionic detergents (e.g., Tween-20), can sometimes help to prevent protein aggregation.
-
Solubility of the Reagent: While the PEG spacer enhances water solubility, ensure that the stock solution of this compound in organic solvent is added slowly and with gentle mixing to the aqueous protein solution to avoid localized high concentrations that could cause precipitation.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am getting variable results between different biotinylation experiments. What could be causing this inconsistency?
-
Answer: Lack of reproducibility can stem from several factors. To improve consistency, pay close attention to the following:
-
Precise Reagent Handling: Ensure accurate and consistent preparation of your this compound stock solution. As it is moisture-sensitive, its reactivity can decrease over time if not handled properly.
-
Consistent Reaction Parameters: Maintain a consistent pH, temperature, reaction time, and molar ratio of reactants across all experiments. Even small variations in these parameters can lead to different levels of biotinylation.
-
Protein Sample Quality: Ensure the purity and concentration of your protein sample are consistent between batches. The presence of contaminants or variations in protein concentration will affect the outcome of the reaction.
-
Thorough Removal of Excess Reagent: After the reaction, it is critical to remove any unreacted this compound. Inconsistent removal can lead to variability in downstream applications. Use a desalting column or dialysis with a sufficient number of buffer changes.
-
Frequently Asked Questions (FAQs)
Q1: What is the advantage of the thiourea linkage in this compound compared to other linkages like NHS esters?
A1: The thiourea bond formed from the reaction of an isothiocyanate with a primary amine is known to be highly stable, especially for in-cell and in-vivo applications.[3] This stability can be an advantage over some other linkages that might be more susceptible to hydrolysis. The thiourea moiety can also participate in hydrogen bonding, which may contribute to stable interactions with biological targets.
Q2: What is the role of the PEG7 spacer arm?
A2: The polyethylene (B3416737) glycol (PEG) spacer arm serves several important functions. It is a long, flexible, and hydrophilic spacer that increases the water solubility of the biotinylated molecule, which can help prevent aggregation. The length of the spacer also minimizes steric hindrance, allowing the biotin moiety to bind more effectively to avidin (B1170675) or streptavidin in downstream applications.
Q3: How should I store this compound?
A3: this compound should be stored at -20°C and protected from moisture. It is advisable to store it in a desiccator. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q4: Can I use buffers like Tris or glycine for my biotinylation reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris and glycine. These buffers will react with the isothiocyanate group of this compound and compete with your target protein, leading to a significant reduction in labeling efficiency. Use amine-free buffers like PBS, carbonate-bicarbonate, or borate buffers.
Q5: How can I determine the degree of biotinylation of my protein?
A5: The most common method to quantify the amount of biotin incorporated into a protein is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Experimental Protocols
Protocol 1: General Protein Biotinylation using this compound
This protocol provides a general guideline for biotinylating proteins with primary amines. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 9.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange and removal of excess reagent
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer at a pH between 9.0 and 10.0. If necessary, perform a buffer exchange.
-
The protein concentration should ideally be 1-5 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution. For example, dissolve 6.54 mg of this compound (MW: 653.85 g/mol ) in 1 mL of anhydrous DMSO.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10- to 20-fold) over your protein.
-
Slowly add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Removal of Excess this compound:
-
Remove unreacted biotinylation reagent using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Quantify Biotin Incorporation (Optional but Recommended):
-
Use the HABA assay to determine the molar ratio of biotin to protein.
-
Protocol 2: HABA Assay for Quantification of Biotinylation
This protocol describes how to use the HABA assay to determine the degree of biotinylation.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin pre-mixed solution or individual components
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A500) and record this value as the baseline. The A500 should ideally be between 0.9 and 1.3.
-
Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading has stabilized. Record this value.
-
The decrease in absorbance is proportional to the amount of biotin in your sample. The concentration of biotin can be calculated using the Beer-Lambert law and the change in molar extinction coefficient.
Procedure (96-Well Plate Format):
-
Add 180 µL of the HABA/Avidin solution to each well.
-
Measure the absorbance at 500 nm (A500) as a baseline reading.
-
Add 20 µL of your biotinylated protein sample to the wells.
-
Mix the plate on a shaker for 30-60 seconds.
-
Measure the absorbance at 500 nm again.
-
Calculate the biotin concentration based on the change in absorbance.
Data Presentation
Table 1: Recommended Molar Excess of this compound for Protein Labeling
| Protein Type | Starting Molar Excess | Notes |
| Antibodies (IgG) | 10-20 fold | Higher excess may be needed for lower concentration antibody solutions. |
| Other Proteins | 5-15 fold | The optimal ratio is dependent on the number of available lysines and should be determined empirically. |
Table 2: HABA Assay Parameters
| Parameter | Value |
| Wavelength for Measurement | 500 nm |
| HABA/Avidin Molar Extinction Coefficient Change | Varies by kit, refer to manufacturer's instructions |
| Typical Linear Range | 2-16 µM of biotin (final concentration) |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for protein biotinylation using this compound.
Chemical Reaction Pathway
Caption: The reaction between a primary amine on a protein and this compound forms a stable thiourea bond.
References
Technical Support Center: Optimizing Biotin-PEG7-Thiourea Conjugation
Welcome to the technical support center for Biotin-PEG7-thiourea conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and consistency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation?
This compound conjugation involves the reaction of a Biotin-PEG7-isothiocyanate (Biotin-PEG7-ITC) with a primary amine (-NH₂) on a target molecule (e.g., protein, peptide, or other biomolecule). The isothiocyanate group (-N=C=S) is an electrophile that reacts with the nucleophilic primary amine to form a stable thiourea (B124793) bond (-NH-C(S)-NH-).
Q2: What is the optimal pH for achieving a high yield in my this compound conjugation?
The reaction between an isothiocyanate and a primary amine is highly pH-dependent. An alkaline pH range of 9.0 to 11.0 is generally optimal for favoring the reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[1][2][3][4][5] At this pH, the primary amines are deprotonated and thus more nucleophilic, leading to a more efficient reaction.[6]
Q3: Can Biotin-PEG7-isothiocyanate react with other functional groups on my protein?
Yes, the primary competing side reaction is with thiol groups (-SH) from cysteine residues, which forms a dithiocarbamate (B8719985) linkage.[1][2][4][7][8] This reaction is more favored at a neutral to slightly basic pH (around 7.4-9.1).[1][4] Unlike the stable thiourea bond, the dithiocarbamate linkage is reversible.[4][7] Therefore, to favor amine reactivity and minimize reaction with thiols, it is crucial to perform the conjugation at a pH of 9.0 or higher.
Q4: How should I handle and store my Biotin-PEG7-isothiocyanate reagent?
Isothiocyanate reagents can be sensitive to moisture and may degrade over time.[9][10][11][12][13] For optimal performance and to ensure high conjugation efficiency, it is recommended to:
-
Store the reagent at -20°C in a desiccated environment.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Use freshly prepared or purified isothiocyanate for your experiments.[9]
-
Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.
Troubleshooting Guide
Low conjugation yield is a common issue encountered during this compound conjugation. The following guide provides potential causes and solutions to help you optimize your reaction.
Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the reaction buffer is within the optimal pH range of 9.0-11.0 to maximize the nucleophilicity of primary amines.[1][2][3][4][5] Verify the pH of your buffer immediately before starting the reaction. |
| Degraded Biotin-PEG7-isothiocyanate Reagent | The isothiocyanate group is susceptible to hydrolysis.[10][11][12][13] Use a fresh vial of the reagent or test the activity of your current stock. Always store the reagent properly in a desiccated environment at -20°C.[9] |
| Presence of Competing Nucleophiles in the Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the Biotin-PEG7-isothiocyanate.[14] Use non-amine-containing buffers like carbonate-bicarbonate, borate, or HEPES. |
| Low Nucleophilicity of the Target Amine | If the primary amine on your target molecule is sterically hindered or electronically deactivated, the reaction may be slow or inefficient.[9][15] Consider increasing the reaction time or temperature, or increasing the molar excess of the biotin (B1667282) reagent. |
| Incorrect Stoichiometry | The molar ratio of Biotin-PEG7-isothiocyanate to your target molecule is critical. Start with a 10- to 20-fold molar excess of the biotin reagent and optimize as needed. Too little reagent will result in low labeling, while a large excess can lead to unwanted side reactions or be difficult to remove.[3] |
| Inaccessible Reactive Sites | The primary amines on your protein may be buried within its three-dimensional structure, making them inaccessible to the biotinylation reagent. Consider performing the reaction under partially denaturing conditions, if compatible with your protein's function. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM carbonate-bicarbonate buffer) at a pH between 9.0 and 9.5.[4]
-
The recommended protein concentration is typically 1-5 mg/mL.
-
If your protein buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column into the appropriate reaction buffer.
-
-
Biotin-PEG7-isothiocyanate Reagent Preparation:
-
Immediately before use, dissolve the Biotin-PEG7-isothiocyanate in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG7-isothiocyanate to the protein solution.[3]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted isothiocyanate.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Biotin-PEG7-isothiocyanate and reaction byproducts using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Characterization:
-
Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Visualizations
Caption: A streamlined workflow for a typical this compound conjugation experiment.
Caption: The chemical reaction forming a stable thiourea bond.
Caption: A decision tree for troubleshooting low yield in this compound conjugation.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
cleavage of thiourea linkage under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea (B124793) linkages. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the cleavage of thiourea moieties.
Frequently Asked Questions (FAQs)
Q1: Is the thiourea linkage generally considered stable or labile? A1: The thiourea linkage is generally considered a stable functional group. Unlike some protecting groups that are designed for easy removal, the N-C-N and C=S bonds in thiourea are robust under many standard reaction conditions. Cleavage typically requires specific and often harsh conditions, such as the use of heavy metal salts, strong oxidizing agents, or certain reducing agents.
Q2: What are the primary products formed from the cleavage of an N,N'-disubstituted thiourea? A2: The products of thiourea cleavage depend heavily on the reagents and conditions used. Common transformations include:
-
Desulfurization to Carbodiimides: Removal of the sulfur atom to form a carbodiimide (B86325) (RN=C=NR) is a common outcome, especially with thiophilic reagents like HgO.[1]
-
Conversion to Guanidines: In the presence of an amine, activation of the thiourea can lead to the formation of a guanidine (B92328) derivative.[2][3]
-
Conversion to Ureas: Oxidative cleavage can replace the sulfur atom with an oxygen atom, converting the thiourea to the corresponding urea.[4]
-
Reductive Cleavage to Anilines: Under certain reductive conditions, such as with nickel boride, N,N'-diarylthioureas can be cleaved to the corresponding anilines and N-methylanilines.[5]
Q3: How can I monitor the progress of a thiourea cleavage reaction? A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the disappearance of the starting thiourea and the appearance of products. Staining with potassium permanganate (B83412) can be useful if the products are not UV-active.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method. A reversed-phase C18 column is often suitable, using a mobile phase of acetonitrile (B52724) and water, potentially with a buffer. The disappearance of the thiourea peak and the emergence of product peaks can be monitored using a UV detector, typically around 230-260 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting material and identify the structure of the products. The disappearance of the characteristic thiocarbonyl carbon signal (around 180 ppm) in ¹³C NMR is a clear indicator of a successful reaction.
Q4: My thiourea contains other sensitive functional groups. What are the mildest cleavage conditions available? A4: For substrates with sensitive functional groups, oxidative or strongly acidic/basic conditions should be avoided.
-
Enzyme-Mediated Cleavage: While not broadly applicable, specific enzymes could potentially be engineered for this purpose in biological systems.
-
Photocleavage: Light-driven reductive cleavage of certain linkages can be promoted by thiourea organophotosensitizers, suggesting that specialized thiourea structures could be designed for photolability.
-
Mild Desulfurization Reagents: Using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalytic amount of DMAP can convert thioureas to carbodiimides under relatively mild conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or No Reaction | 1. Insufficient Reagent Stoichiometry: Cleavage agents like heavy metal salts are often consumed stoichiometrically. | Increase the equivalents of the cleavage reagent (e.g., HgO, AgNO₃). Start with 1.1-1.5 equivalents and increase if necessary. |
| 2. Low Reaction Temperature: The activation energy for cleavage may not be reached. | Gradually increase the reaction temperature while monitoring for decomposition of starting material or product. Refluxing in a suitable solvent (e.g., acetone (B3395972), acetonitrile, toluene) is often required. | |
| 3. Inappropriate Solvent: The reactants may not be fully soluble, or the solvent may be interfering with the reaction. | Ensure all reactants are soluble in the chosen solvent. For polar thioureas, consider solvents like DMF or DMSO. For non-polar reactants, toluene (B28343) or dichloromethane (B109758) may be more suitable. | |
| 4. Catalyst Poisoning: If using a metal catalyst (e.g., for reduction), the sulfur atom of the thiourea can act as a catalyst poison. | This is a common issue, especially with palladium catalysts. Consider using a much higher catalyst loading or switching to a non-catalytic cleavage method. | |
| Formation of Multiple Products / Low Yield | 1. Side Reactions: The desired product may be unstable under the reaction conditions or may react further. For example, carbodiimide intermediates can react with water or other nucleophiles. | Ensure the reaction is performed under anhydrous conditions if a carbodiimide intermediate is expected. A thorough literature search on the stability of the expected product is recommended. |
| 2. Over-oxidation/Reduction: The cleavage agent may be reacting with other functional groups in the molecule. | Choose a milder or more selective reagent. For example, if converting to a carbodiimide, avoid strong, non-specific oxidants. | |
| 3. Difficult Work-up: The product may be difficult to separate from byproducts or unreacted starting material. | Optimize the purification strategy. Column chromatography with a carefully selected eluent system is often necessary. An acid-base workup can be effective if the product and impurities have different acid/base properties. | |
| Product Degradation | 1. Product Instability: The final product (e.g., a carbodiimide or guanidine) may be sensitive to acidic or basic conditions during work-up. | Neutralize the reaction mixture carefully before extraction. Test the stability of the purified product under various pH conditions to determine the optimal work-up and storage conditions. |
| 2. Thermal Decomposition: The product may be degrading at the reaction temperature. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor by TLC or HPLC frequently to avoid prolonged heating after the reaction is complete. |
Experimental Protocols
Protocol 1: Desulfurization of N,N'-Diphenylthiourea to Diphenylcarbodiimide using HgO
This protocol describes the classic method for converting a disubstituted thiourea into its corresponding carbodiimide by removing the sulfur atom using a thiophilic metal oxide.
Materials:
-
N,N'-Diphenylthiourea (Thiocarbanilide)
-
Mercury(II) Oxide (HgO, yellow)
-
Anhydrous Acetone
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N,N'-diphenylthiourea (1.0 eq) in anhydrous acetone (approx. 10-15 mL per gram of thiourea).
-
Add yellow mercury(II) oxide (1.1 - 1.2 eq) to the solution in one portion.
-
Heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent). The formation of black mercury(II) sulfide (B99878) (HgS) is a visual indicator of the reaction's progress.
-
After the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the HgS precipitate and any unreacted HgO. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol (B130326) or hexanes) or by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Conversion of a Protected Thiourea to a Guanidine
This protocol outlines the conversion of a di-Boc-protected thiourea into a substituted guanidine by reacting it with an amine in the presence of a coupling agent.
Materials:
-
N,N'-Di-Boc-thiourea
-
Primary or Secondary Amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Mukaiyama's reagent
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Dissolve the N,N'-di-Boc-thiourea (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere (N₂ or Ar) flask.
-
Add the amine (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting protected guanidine can be purified by flash column chromatography on silica gel. The Boc protecting groups can be removed subsequently using standard conditions (e.g., trifluoroacetic acid in DCM).
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for common thiourea cleavage reactions. Note that yields are highly substrate-dependent.
| Reaction Type | Substrate Example | Reagent(s) | Solvent | Temp. | Time (h) | Typical Yield | Product Type | Ref. |
| Desulfurization | N,N'-Dicyclohexylthiourea | HgO | Acetone | Reflux | 2-6 | > 90% | Carbodiimide | |
| Desulfurization | N,N'-Diarylthiourea | (Boc)₂O, DMAP (cat.) | MeCN | RT | 1-3 | 85-95% | Carbodiimide | |
| Guanidination | N,N'-Di-Boc-thiourea + Aniline | EDCI, TEA | DCM | RT | 16 | ~80% | Protected Guanidine | |
| Guanidination | N,N'-Di-Boc-thiourea + Amine | HgCl₂, TEA | DMF | RT | 8 | 70-90% | Protected Guanidine | |
| Oxidative Cleavage | 1,3-Dimethylthiourea | H₂O₂ | H₂O | RT | < 1 | Variable | Urea, Sulfinic Acid | |
| Reductive Cleavage | N,N'-Diphenylthiourea | Nickel Boride | Methanol | RT | 0.5 | High | Aniline, N-Methylaniline |
Visualized Workflows and Mechanisms
References
impact of buffer composition on Biotin-PEG7-thiourea stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Biotin-PEG7-thiourea, focusing on the critical impact of buffer composition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to the stability of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in bioassays (e.g., loss of binding affinity). | Degradation of the this compound molecule, leading to a lower concentration of the active compound. | - Prepare fresh solutions of this compound before each experiment.- Verify the stability of your compound in the chosen buffer by performing a stability study (see Experimental Protocols).- Consider if your buffer components are contributing to degradation (e.g., presence of oxidizing agents). |
| Precipitate formation in the this compound solution. | Degradation of the compound leading to insoluble byproducts, or the compound exceeding its solubility limit in the chosen buffer. | - Prepare fresh solutions and use them promptly.- If storing solutions, filter them before use to remove any particulates.- Consider storing stock solutions at a lower temperature, such as -80°C, to slow down degradation.[1] |
| Visible changes in the solution (e.g., color change to yellow, odor). | This can be a sign of significant degradation of the thiourea (B124793) moiety.[2] | - Discard the solution immediately.- Prepare a fresh solution from a new stock of the solid compound.- Re-evaluate your buffer choice and storage conditions to prevent future degradation. |
| Low or no signal in detection assays (e.g., streptavidin-based detection). | The biotin (B1667282) moiety may be compromised, or the entire molecule has degraded. | - Confirm the integrity of the this compound using an analytical method like HPLC (see Experimental Protocols).- Ensure your buffer is free from components that could interfere with the biotin-streptavidin interaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of the thiourea linkage in this compound?
A1: The stability of the thiourea linkage is significantly influenced by the following factors:
-
pH: The thiourea group is susceptible to degradation in both acidic and alkaline conditions.[2]
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the thiocarbonyl group.[2]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.[2]
Q2: Which buffers are recommended for working with this compound?
A2: For optimal stability, it is advisable to use buffers with a pH close to neutral (pH 6.5-7.5). Commonly used buffers in this range include Phosphate-Buffered Saline (PBS) and HEPES. It is crucial to use high-purity, freshly prepared buffers. Avoid buffers containing primary amines, such as Tris, if the intended application involves reactions with amine-reactive functionalities.
Q3: How does pH affect the degradation of the thiourea linkage?
A3: The thiourea linkage can undergo hydrolysis under both acidic and basic conditions.
-
Acidic conditions: The sulfur atom of the thiourea can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This can lead to the cleavage of the C-N bond.
-
Alkaline conditions: Hydroxide ions can directly attack the thiocarbonyl carbon, initiating the degradation process. This can lead to the formation of a urea (B33335) derivative and sulfide.
Q4: How should I store this compound to ensure its stability?
A4: For long-term stability, this compound should be stored as a solid at -20°C in a desiccated environment, protected from light. If you need to prepare a stock solution, it is best to dissolve it in a dry, amine-free organic solvent like DMSO or DMF and store it in aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh before use.
Quantitative Data on Stability
The stability of the thiourea linkage is highly dependent on the specific buffer composition and pH. The following table provides a summary of expected stability trends. Note: The half-life values presented are illustrative and can vary based on the exact experimental conditions.
| Buffer | pH | Temperature (°C) | Expected Half-life (t½) | Primary Degradation Pathway |
| Citrate | 4.0 | 25 | Moderate | Acid-catalyzed hydrolysis |
| PBS | 7.4 | 25 | High | Slow oxidation |
| HEPES | 7.4 | 25 | High | Slow oxidation |
| Tris | 8.5 | 25 | Moderate to Low | Base-catalyzed hydrolysis |
| Carbonate | 9.5 | 25 | Low | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to monitor the degradation of this compound in different buffer solutions over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (for mobile phase modification)
-
Buffers of interest (e.g., PBS, HEPES, Citrate, Tris) prepared with high-purity water
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solution with each of the buffer solutions to be tested to a final concentration of 100 µg/mL.
3. Stability Study:
-
Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile. A typical gradient could be:
-
0-5 min: 95% Water, 5% Acetonitrile
-
5-20 min: Gradient to 5% Water, 95% Acetonitrile
-
20-25 min: Hold at 5% Water, 95% Acetonitrile
-
25-30 min: Return to 95% Water, 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230-240 nm (where the thiourea chromophore absorbs)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and estimate the half-life in each buffer.
Visualizations
Caption: Degradation pathways of the thiourea linkage under acidic and alkaline conditions.
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG7-Thiourea vs. Biotin-PEG-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The strong and specific interaction between biotin and avidin (B1170675) or streptavidin provides a versatile tool for a multitude of applications.[1][2] The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two amine-reactive biotinylation reagents: Biotin-PEG-NHS ester and Biotin-PEG7-thiourea. This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Amine-Reactive Biotinylation Reagents
The most common targets for protein modification are primary amine groups found on the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[3] Both Biotin-PEG-NHS ester and this compound are designed to react with these primary amines. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in these reagents enhances their water solubility and reduces steric hindrance, which can improve the accessibility of the biotin moiety to avidin or streptavidin.[3]
Biotin-PEG-NHS Ester: This class of reagents utilizes a N-hydroxysuccinimide (NHS) ester reactive group.[4] The NHS ester reacts with primary amines via nucleophilic attack, forming a stable and irreversible amide bond. This chemistry is widely adopted due to its efficiency and the high stability of the resulting conjugate.
This compound: While the exact reactive group of "this compound" is not explicitly detailed in all contexts, the "thiourea" linkage suggests that the labeling occurs through an isothiocyanate group. Isothiocyanates react with primary amines to form a stable thiourea (B124793) bond. This chemistry provides an alternative to NHS esters for amine-reactive labeling.
Mechanism of Action
The fundamental difference between these two reagents lies in the chemistry of their reaction with primary amines and the resulting covalent bond.
Head-to-Head Comparison
While direct quantitative, side-by-side comparative studies for this compound versus Biotin-PEG-NHS ester are limited, a comparison can be made based on the known characteristics of NHS ester and isothiocyanate chemistries.
| Feature | Biotin-PEG-NHS Ester | This compound (as Isothiocyanate) |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Isothiocyanate (-N=C=S) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Amide | Thiourea |
| Bond Stability | Very high, with a reported half-life of ~7 years in water. | Reasonably stable in aqueous medium. |
| Optimal Reaction pH | 7.2 - 8.5 | 9.0 - 9.5 |
| Reaction Speed | Fast (typically 30-60 minutes at room temperature). | Generally slower than NHS esters. |
| Reagent Stability | Susceptible to hydrolysis in aqueous solutions; should be prepared fresh. | More stable in aqueous solutions compared to NHS esters. |
| Specificity | High for primary amines, but potential for non-specific labeling due to the abundance of lysine residues. | High for primary amines. |
| Potential Impact on Protein | Can alter physicochemical properties and biological activity. | Can alter protein properties. |
Data Presentation: A Qualitative and Semi-Quantitative Comparison
Table 1: Performance Characteristics of NHS Ester vs. Isothiocyanate Chemistry for Protein Biotinylation
| Parameter | Biotin-PEG-NHS Ester | This compound (as Isothiocyanate) | Supporting Evidence |
| Coupling Efficiency | Generally high. | Can be lower than NHS esters. | A study on neoglycoconjugates showed better coupling efficiency for adipic acid connected (amide bond) derivatives. |
| Reaction Rate | Rapid, typically complete within 30-120 minutes at room temperature. | Generally slower. | NHS ester reactions are known for their speed. |
| Stability of Conjugate | Highly stable amide bond. | Stable thiourea bond. | The amide bond is exceptionally stable. The thiourea bond is also considered stable for bioconjugation applications. |
| Aqueous Stability of Reagent | Prone to hydrolysis, especially at higher pH. | More resistant to hydrolysis than NHS esters. | The half-life of NHS esters in aqueous solution decreases significantly as pH increases. |
| Optimal pH | 7.2 - 8.5 | 9.0 - 9.5 | The optimal pH ranges are well-established for both chemistries. |
| Potential for Altering Protein Function | Biotinylation via NHS esters can induce changes in protein hydrophobicity and may affect biological activity. | Similar potential to alter protein function. | Any modification of protein residues carries a risk of affecting its function. |
Experimental Protocols
Below are detailed, generalized protocols for protein biotinylation using Biotin-PEG-NHS ester and a biotin-isothiocyanate reagent, presumed to be the chemistry for this compound.
Protocol 1: Protein Biotinylation with Biotin-PEG-NHS Ester
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG-NHS ester
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.
-
Prepare Biotin-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.
-
Purification: Separate the biotinylated protein from excess, unreacted biotin and byproducts using a desalting column or dialysis.
Protocol 2: Protein Biotinylation with Biotin-PEG-Isothiocyanate
Materials:
-
Protein of interest (in an amine-free, alkaline buffer, e.g., 50 mM sodium carbonate/bicarbonate, pH 9.0-9.5)
-
Biotin-PEG-Isothiocyanate
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dialyze the protein against an alkaline buffer (pH 9.0-9.5) to ensure primary amines are deprotonated and reactive. Avoid buffers containing primary amines.
-
Prepare Biotin-PEG-Isothiocyanate Stock Solution: Immediately before use, dissolve the biotin-isothiocyanate in DMF or DMSO.
-
Biotinylation Reaction: Add a 5- to 10-fold molar excess of the biotin-isothiocyanate stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Purification: Separate the biotinylated protein from unreacted reagent using a desalting column or dialysis.
Conclusion
The choice between Biotin-PEG-NHS ester and this compound (as a biotin-PEG-isothiocyanate) depends on the specific requirements of the experiment. Biotin-PEG-NHS ester is a reliable and straightforward choice for general biotinylation applications where a highly stable amide bond is desired and the reaction can be performed quickly. Its main drawback is the hydrolytic instability of the reagent, requiring fresh preparation for each use.
This compound, reacting via an isothiocyanate group, offers an alternative with a more stable reagent in aqueous solutions. This could be advantageous in experiments requiring longer reaction times or when handling multiple samples. However, the labeling reaction is generally slower and requires a higher pH, which may not be suitable for all proteins. The resulting thiourea bond is stable, though perhaps less so than the exceptionally stable amide bond formed by NHS esters.
For applications where maintaining protein function is critical, it is advisable to empirically test both labeling chemistries at varying molar ratios to determine the optimal conditions that provide sufficient biotinylation without compromising the protein's biological activity.
References
A Comparative Guide to PEG Chain Lengths for Optimal Biotinylation Efficiency
For researchers, scientists, and drug development professionals, the strategic selection of a Polyethylene Glycol (PEG) linker for biotinylation is a critical step that can significantly impact the outcome of assays and the efficacy of bioconjugates. The length of the PEG spacer arm plays a pivotal role in the accessibility of the biotin (B1667282) moiety to streptavidin, thereby influencing binding affinity and overall biotinylation efficiency. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to facilitate the rational design of biotinylated molecules for applications ranging from immunoassays to targeted drug delivery.
Longer PEG chains are generally employed to enhance the solubility of hydrophobic molecules and to minimize steric hindrance, which can otherwise impede the binding of the biotinylated molecule to streptavidin.[1][2][3] Conversely, shorter PEG linkers may be advantageous in applications where proximity between the interacting molecules is desired.[1] Theoretical studies and experimental observations suggest a complex relationship between PEG spacer length and binding efficiency, with some reports indicating that an optimal linker length exists to maximize binding while longer spacers can sometimes lead to a decrease in the amount of bound protein.[4]
Quantitative Comparison of Biotin-PEG Linkers
The following table summarizes quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the experimental conditions, such as the biotinylated molecule and the analytical method, can influence the results.
| PEG Linker | Spacer Arm Length (Å) | Molecular Weight (Da) | Binding Affinity (Kᴰ) | Key Findings |
| Short Chain | ||||
| Biotin-PEG2-NHS | 20.4 | 403.5 | Not specified | Suitable for applications where close proximity between biotin and the target is needed. |
| Biotin-PEG3-NHS | 23.9 | 447.6 | Not specified | Provides a balance between reduced steric hindrance and maintaining proximity. |
| Biotin-PEG4-NHS | 27.4 | 491.6 | Not specified | Commonly used linker; offers good water solubility and flexibility. |
| Long Chain | ||||
| Biotin-PEG6-NHS | 34.4 | 579.7 | Not specified | Increased flexibility and solubility compared to shorter chains. |
| Biotin-PEG8-NHS | 41.4 | 667.8 | Not specified | Often used to overcome steric hindrance with bulky proteins. |
| Biotin-PEG12-NHS | 55.4 | 844.0 | Not specified | Provides significant separation between the biotin and the conjugated molecule, enhancing accessibility. |
| Biotin-PEG24-NHS | 96.4 | 1372.7 | Not specified | Ideal for applications requiring maximum separation and flexibility. |
Experimental Protocols
General Protocol for Protein Biotinylation using NHS-PEG-Biotin
This protocol describes a general procedure for the biotinylation of proteins using N-hydroxysuccinimide (NHS) ester-activated PEG-biotin reagents.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in amine-free buffer)
-
NHS-PEGn-Biotin (e.g., Biotin-PEG4-NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an appropriate amine-free buffer.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEGn-Biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using a suitable method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by performing a quantitative ELISA.
ELISA Protocol for Quantifying Biotin-Streptavidin Binding
This protocol outlines a method to quantify the binding of a biotinylated protein to streptavidin-coated plates.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated protein (prepared as described above)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated anti-protein antibody (specific to the biotinylated protein)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: Wash the streptavidin-coated wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Binding of Biotinylated Protein: Prepare serial dilutions of the biotinylated protein in Blocking Buffer and add 100 µL of each dilution to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection: Add 100 µL of a suitable dilution of the HRP-conjugated anti-protein antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of biotinylated protein bound to the streptavidin.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in protein biotinylation and its subsequent quantification.
References
- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Thiourea vs. Amide Linkages in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of covalent linkage is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and PEGylated therapeutics. The stability, reactivity, and biological inertness of the linker can profoundly impact the efficacy and safety of the final product. While the amide bond, typically formed via N-hydroxysuccinimide (NHS) ester chemistry, is the established workhorse, the thiourea (B124793) linkage, formed from an isothiocyanate, presents a compelling alternative with distinct advantages in specific applications.
This guide provides an objective, data-supported comparison of these two essential linkages to inform the selection process in modern bioconjugation.
Head-to-Head Comparison: Thiourea vs. Amide Linkage
The fundamental difference lies in the reaction chemistry. Amide bonds are typically formed by the reaction of an activated carboxyl group (like an NHS ester) with a primary amine. Thiourea bonds are formed by the nucleophilic attack of a primary amine on an isothiocyanate (ITC). This distinction leads to significant differences in reaction conditions, stability, and the functional impact of the resulting bond.
A primary advantage of thiourea linkage formation is its procedural simplicity. The reaction is a direct, one-step process between the isothiocyanate and the amine-containing biomolecule, requiring no prior activation or coupling agents. This contrasts with the more complex, multi-step procedure for amide bond formation using the common EDC/NHS chemistry, which involves a carbodiimide (B86325) activator (EDC) and a stabilizer (NHS or sulfo-NHS) to form a reactive ester intermediate before the final reaction with the amine.
However, this simplicity comes with a trade-off in reaction pH. Thiourea formation with primary amines is most efficient at an alkaline pH of 9.0-9.5, which ensures the target amine is deprotonated and thus highly nucleophilic[1]. While effective, this high pH can be detrimental to sensitive proteins that may denature or lose activity under such alkaline conditions.
In contrast, NHS ester chemistry operates under milder conditions. The activation step with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling of the NHS ester to the amine proceeds optimally at a near-neutral to slightly basic pH of 7.2-8.5[]. This wider, more physiological pH range makes amide bond formation more suitable for a broader range of delicate biomolecules.
The stability of the covalent bond is paramount, especially for therapeutics intended for in vivo use. Here, the amide bond demonstrates superior stability. It is exceptionally resistant to hydrolysis under physiological conditions, with studies showing negligible degradation over hundreds of hours and an estimated uncatalyzed half-life at pH 7 of up to 1000 years[3].
The thiourea linkage is generally considered robust and suitable for many applications[4]. However, direct comparative studies have indicated that antibody conjugates prepared with isothiocyanates are less hydrolytically stable and can deteriorate over time when compared directly to conjugates made using NHS esters. While specific half-life data in physiological buffer is scarce, the consensus is that the amide bond offers a higher degree of long-term stability.
Both chemistries are highly selective for primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) under their optimal pH conditions. The principal competing side reaction for both is the hydrolysis of the reactive group—the isothiocyanate or the NHS ester—in the aqueous reaction buffer, which renders the reagent inactive.
The specificity of isothiocyanates is highly tunable by pH. While alkaline conditions (pH > 9) favor reaction with amines, more neutral conditions (pH ~7.4) can lead to a competing reaction with free thiols (cysteine residues) to form a dithiocarbamate (B8719985) linkage. This can be a disadvantage if lysine-specific modification is desired, but it can also be exploited for cysteine-specific labeling under controlled conditions. NHS esters show much less reactivity towards thiols, providing higher selectivity for amines across their effective pH range.
Perhaps the most compelling advantage of the thiourea linkage is its potential to positively influence the biological activity of the final conjugate. The sulfur atom and the overall structure of the thiourea group can participate in secondary interactions, such as hydrogen bonding, that may enhance binding to a biological target.
A key study directly compared neoglycoconjugates linked to bovine serum albumin (BSA) via either an amide or a thiourea bond. While the amide linkage resulted in a higher coupling efficiency, the thiourea-linked conjugates exhibited significantly higher reactivity and binding avidity toward the anti-HIV antibody 2G12. This suggests that the thiourea group actively contributed to the molecular recognition event. Similarly, other structure-activity relationship studies have shown that thiourea and thioamide derivatives can be more potent biological inhibitors than their direct amide analogues. This indicates the thiourea linker is not merely a passive spacer but can be a functional component of the bioconjugate's design.
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative parameters for each linkage type based on available literature.
Table 1: Comparison of Reaction Parameters
| Parameter | Thiourea Linkage (Isothiocyanate) | Amide Linkage (NHS Ester) |
| Reaction Type | One-step nucleophilic addition | Two-step (activation + coupling) |
| Coupling Agents | None required | EDC and NHS/sulfo-NHS required |
| Optimal pH | 9.0 - 9.5 (for amine targeting) | 7.2 - 8.5 (for coupling) |
| Reaction Time | 2 hours to overnight | 0.5 - 2 hours |
| Side Reactions | Hydrolysis of ITC; potential reaction with thiols at neutral pH | Hydrolysis of NHS ester |
Table 2: Comparison of Linkage Properties
| Property | Thiourea Linkage | Amide Linkage |
| Hydrolytic Stability | Reasonably stable, but less stable than amide bonds over time | Exceptionally stable, half-life of years under physiological pH |
| Target Selectivity | Primary amines (pH >9); Thiols (pH ~7.4) | Primary amines (pH 7-9) |
| Biological Activity | Can enhance binding and biological activity | Generally considered a stable and inert linker |
| Coupling Efficiency | Generally lower than amide coupling | Generally higher and more efficient |
Visual Summaries
Chemical Reaction Pathways
References
Validating Biotin-PEG7-Thiourea Labeling: A Comparative Guide to the HABA Assay and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of biotin (B1667282) incorporation is a critical step in the development of bioconjugates, including those utilizing Biotin-PEG7-thiourea for targeted drug delivery, immunoassays, and other life science applications. The degree of biotinylation directly impacts the efficacy of avidin (B1170675) or streptavidin binding, influencing the performance of downstream applications. This guide provides a comprehensive comparison of the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and its alternatives for the validation of this compound labeling, supported by experimental data and detailed protocols.
The HABA Assay: A Classic Colorimetric Approach
The HABA assay is a widely used, simple, and rapid spectrophotometric method for estimating the amount of biotin incorporated onto a protein or other molecule.[1][2] The principle relies on the displacement of the HABA dye from the avidin-HABA complex by biotin.[2][3] Biotin has a much higher affinity for avidin and will displace the weakly bound HABA dye, leading to a decrease in absorbance at 500 nm.[3] This change in absorbance is directly proportional to the amount of biotin in the sample.
While the HABA assay is a robust method, it is important to note that the presence of a PEG linker, as in this compound, may slightly decrease the binding affinity of biotin to avidin. This is a factor to consider when interpreting results, though the assay remains a valid and widely used method for PEGylated biotin quantification.
Quantitative Comparison of Biotin Quantification Methods
The selection of a biotin quantification assay depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the biotinylated molecule. The following table summarizes the key performance characteristics of the HABA assay compared to common alternatives.
| Feature | HABA Assay | ChromaLINK™ Assay | FluoReporter™ Biotin Quantitation Assay | Mass Spectrometry |
| Principle | Colorimetric; Biotin displaces HABA from avidin | UV-Vis; Measures absorbance of a chromophore-labeled biotin | Fluorescence; Biotin displaces a fluorescent dye from avidin | Measures the mass-to-charge ratio of the biotinylated molecule |
| Sensitivity | Moderate (micromolar range) | High | High (nanomolar range) | Very High |
| Accuracy | Can underestimate biotin incorporation due to steric hindrance | High | High | Very High; provides exact mass |
| Sample Consumption | High (up to 75 µg of protein) | Low (sample is recoverable) | Low | Low |
| Equipment | Spectrophotometer | Spectrophotometer | Fluorescence plate reader | Mass spectrometer |
| Cost | Low | Moderate | Moderate | High |
| Throughput | High (microplate format available) | High | High | Low |
| Destructive | Yes | No | Yes | Yes |
Table 1: Comparison of common biotin quantification methods.
Experimental Protocols
Detailed Protocol for HABA Assay Validation of this compound Labeling
This protocol is adapted for a standard spectrophotometer using cuvettes. A microplate format can also be used with adjusted volumes.
Materials:
-
Biotinylated sample (e.g., protein labeled with this compound), purified from unreacted biotin.
-
HABA/Avidin premixed solution or individual HABA and Avidin reagents.
-
Phosphate-Buffered Saline (PBS), pH 7.2.
-
Spectrophotometer capable of reading at 500 nm.
-
Cuvettes (1 mL).
Procedure:
-
Prepare HABA/Avidin Solution: If not using a premix, prepare a solution of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) and avidin in PBS.
-
Blank Measurement: Use PBS to zero the spectrophotometer at 500 nm.
-
Initial Absorbance (A₅₀₀ HABA/Avidin): Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This reading should be between 0.9 and 1.3.
-
Sample Addition: Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix gently by pipetting.
-
Final Absorbance (A₅₀₀ HABA/Avidin/Biotin): Incubate for a few minutes until the reading stabilizes. Measure the absorbance at 500 nm.
-
Calculation of Biotin Concentration: The concentration of biotin can be calculated using the Beer-Lambert law. The change in absorbance at 500 nm is proportional to the amount of biotin in the sample. The molar extinction coefficient (ε) for the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin
-
Concentration of Biotin (M) = ΔA₅₀₀ / (ε × path length)
-
-
Calculate Moles of Biotin per Mole of Protein:
-
Moles of Biotin = Biotin Concentration × Total Sample Volume
-
Moles of Protein = (Protein Concentration (mg/mL) / Protein Molecular Weight ( g/mol )) × Sample Volume (mL)
-
Molar Ratio = Moles of Biotin / Moles of Protein
-
Alternative Biotin Quantification Methods
ChromaLINK™ Biotin Assay
This method utilizes a biotinylation reagent containing a UV-traceable chromophore. The degree of biotin incorporation can be determined by measuring the absorbance at both 280 nm (for protein) and ~354 nm (for the ChromaLINK™ biotin). This non-destructive method is generally considered more accurate than the HABA assay as it is less susceptible to steric hindrance.
FluoReporter™ Biotin Quantitation Assay
This fluorescence-based assay is more sensitive than the HABA assay. It works on a similar principle of displacement, where biotin in the sample displaces a fluorescently labeled biotin analog from avidin, causing a change in fluorescence.
Mass Spectrometry
Mass spectrometry (MS) is the most accurate method for determining the degree of biotinylation. It directly measures the mass of the biotinylated protein, and the increase in mass corresponds to the number of biotin molecules incorporated. While highly accurate, MS is a low-throughput and expensive technique requiring specialized equipment and expertise.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and the logical steps in choosing a quantification method, the following diagrams are provided.
References
A Comprehensive Guide to Alternative Biotinylation Reagents for Biotin-PEG7-Thiourea
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for detection, purification, and interaction studies. Biotin-PEG7-thiourea is a commonly used reagent that targets primary amines through its thiourea (B124793) group, offering a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. However, the specific application dictates the optimal biotinylation strategy, and a variety of alternative reagents may offer advantages in terms of reactivity, specificity, cleavability, and their effect on protein function. This guide provides an objective comparison of alternative biotinylation reagents to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your research needs.
Key Parameters for Comparing Biotinylation Reagents
The selection of a biotinylation reagent should be based on a careful consideration of several key parameters that can significantly impact the outcome of an experiment:
-
Reactive Group and Target Specificity: The reactive group determines which functional groups on a biomolecule will be biotinylated. While this compound targets primary amines, other reagents can target sulfhydryls, carboxyls, or carbohydrates, or even non-specifically label molecules.[1]
-
Spacer Arm Length and Composition: The spacer arm connects the biotin molecule to the reactive group. Its length and composition are critical for overcoming steric hindrance and ensuring the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin.[1] PEG spacers, like the one in this compound, increase the water solubility of the reagent and the resulting biotinylated molecule, which can help prevent aggregation.[]
-
Cleavability: For applications requiring the release of the biotinylated molecule after capture, cleavable linkers are essential. These linkers can be cleaved by specific chemical or enzymatic treatments. Common cleavable linkers include those sensitive to reducing agents (disulfide bonds), low pH, or light (photocleavable).[1]
-
Stability of the Biotin-Protein Bond: The stability of the covalent bond formed between the biotinylation reagent and the target molecule is crucial, especially for in vivo applications where the bond may be exposed to enzymatic cleavage.[3]
-
Impact on Protein Function: The biotinylation process should ideally not interfere with the biological activity of the protein. The choice of reactive group and the degree of labeling can influence protein function.
Comparison of Alternative Biotinylation Reagents
This section compares various classes of biotinylation reagents that serve as alternatives to this compound.
Amine-Reactive Reagents: NHS-Esters
N-hydroxysuccinimide (NHS) esters are the most common type of amine-reactive biotinylation reagents. They react with primary amines (lysine residues and the N-terminus) to form stable amide bonds, which are generally more stable than the thiourea linkage formed by isothiocyanates.
-
Advantages over this compound:
-
More Stable Linkage: The amide bond formed by NHS esters is typically more resistant to hydrolysis than the thiourea bond.
-
Higher Reactivity: NHS esters generally exhibit faster reaction kinetics with primary amines compared to isothiocyanates.
-
-
Disadvantages:
-
Hydrolysis in Aqueous Solutions: NHS esters are susceptible to hydrolysis in aqueous buffers, which can reduce labeling efficiency. Reactions are typically performed at a pH of 7-9.
-
| Feature | This compound | NHS-Ester Biotin Reagents |
| Reactive Group | Thiourea | N-hydroxysuccinimide (NHS) ester |
| Target | Primary amines | Primary amines |
| Linkage Formed | Thiourea | Amide |
| Linkage Stability | Moderate | High |
| Reaction pH | 7.5 - 9.5 | 7 - 9 |
| Key Advantage | Good water solubility due to PEG | Forms a very stable amide bond |
| Key Disadvantage | Potentially less stable linkage | Susceptible to hydrolysis in aqueous solution |
Sulfhydryl-Reactive Reagents: Maleimides
For proteins where amine modification might disrupt function, targeting sulfhydryl groups on cysteine residues is a valuable alternative. Maleimide-based biotinylation reagents are highly specific for sulfhydryls.
-
Advantages:
-
High Specificity: Maleimides react specifically with free sulfhydryl groups, allowing for more controlled and site-specific labeling, especially in proteins with a limited number of accessible cysteines.
-
Stable Thioether Bond: The reaction forms a stable thioether bond.
-
-
Disadvantages:
-
Requires Free Sulfhydryls: The target protein must have accessible cysteine residues. Disulfide bonds may need to be reduced prior to labeling.
-
| Feature | This compound | Maleimide-Biotin Reagents |
| Reactive Group | Thiourea | Maleimide |
| Target | Primary amines | Sulfhydryls (cysteine) |
| Linkage Formed | Thiourea | Thioether |
| Linkage Stability | Moderate | Very High |
| Reaction pH | 7.5 - 9.5 | 6.5 - 7.5 |
| Key Advantage | Targets abundant primary amines | Highly specific for sulfhydryls |
| Key Disadvantage | Potential for non-specific labeling | Requires accessible cysteine residues |
Bioorthogonal and Photoreactive Reagents
Bioorthogonal chemistry allows for the biotinylation of molecules in complex biological environments with high specificity. These reagents typically involve a two-step process. Photoreactive reagents can be activated by UV light to non-specifically label molecules in close proximity.
-
Advantages:
-
High Specificity (Bioorthogonal): Reactions are highly specific and do not interfere with native biological processes.
-
Proximity Labeling (Photoreactive): Can label molecules that lack common functional groups.
-
-
Disadvantages:
-
Two-Step Process (Bioorthogonal): Requires pre-modification of the target protein.
-
Non-specific (Photoreactive): Can lead to a heterogeneous population of labeled molecules.
-
| Feature | This compound | Bioorthogonal/Photoreactive Reagents |
| Reactive Group | Thiourea | Varies (e.g., Tetrazine, Azide) / Arylazide |
| Target | Primary amines | Specific functional group (Bioorthogonal) / Proximal molecules (Photoreactive) |
| Linkage Formed | Thiourea | Covalent bond specific to the chemistry |
| Linkage Stability | Moderate | High |
| Reaction Conditions | pH dependent | Mild (Bioorthogonal) / UV light required (Photoreactive) |
| Key Advantage | One-step reaction | High specificity in complex systems / Proximity labeling |
| Key Disadvantage | Potential for non-specific labeling | Often requires a two-step process / Non-specific labeling |
Experimental Protocols
To objectively compare the performance of different biotinylation reagents, a series of standardized experiments should be conducted. Below are detailed protocols for key comparative assays.
Protocol 1: Comparison of Biotinylation Efficiency by Western Blot
This protocol allows for a semi-quantitative comparison of the labeling efficiency of different biotinylation reagents.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound and alternative biotinylation reagents (e.g., NHS-PEG4-Biotin).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Preparation: Prepare solutions of the protein of interest in an amine-free buffer.
-
Biotinylation Reaction:
-
For each reagent to be tested, add a 20-fold molar excess of the biotinylation reagent to the protein solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column.
-
Protein Quantification: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western Blot:
-
Load equal amounts (e.g., 1 µg) of each biotinylated protein sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Compare the band intensities of the different samples. A stronger signal indicates a higher degree of biotinylation.
Protocol 2: Quantitative Determination of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a colorimetric method to quantify the amount of biotin incorporated into a protein.
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein samples (desalted).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
-
Cuvettes or a 96-well microplate.
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Pipette 900 µL of the HABA/Avidin solution into a cuvette.
-
Measure the absorbance at 500 nm (A500_HABA/Avidin).
-
-
Measure Sample Absorbance:
-
Add 100 µL of the biotinylated protein sample to the cuvette.
-
Mix well and measure the absorbance at 500 nm once the reading stabilizes (A500_Sample).
-
-
Calculations:
-
Calculate the change in absorbance (ΔA500) = A500_HABA/Avidin - A500_Sample.
-
Calculate the concentration of biotin using the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹).
-
Determine the moles of biotin per mole of protein.
-
Illustrative Data Table:
| Reagent | Molar Ratio (Reagent:Protein) | Moles of Biotin per Mole of Protein (HABA Assay) | Relative Efficiency (vs. This compound) |
| This compound | 20:1 | 4.2 | 1.00 |
| NHS-PEG4-Biotin | 20:1 | 6.8 | 1.62 |
| Maleimide-PEG11-Biotin | 20:1 | 1.9 (on a protein with 2 accessible cysteines) | N/A |
| Biotin-azide (Click Chemistry) | 20:1 | 1.1 (on a protein with one azide (B81097) modification) | N/A |
Note: This is illustrative data. Actual results will vary depending on the protein and reaction conditions.
Visualizing Biotinylation Workflows and Pathways
Biotinylation Experimental Workflow
References
Stability Showdown: Biotin-PEG7-Thiourea vs. Amide-Linked Biotin Conjugates in Cell Lysate
A Comparative Guide for Researchers in Drug Development and Proteomics
For scientists engaged in proteomics, drug development, and other molecular biology applications, the stability of biotinylated protein conjugates is paramount for reliable downstream analysis. The choice of linker chemistry can significantly impact the integrity of the biotin (B1667282) tag within the complex environment of a cell lysate. This guide provides an objective comparison of the stability of Biotin-PEG7-thiourea conjugates against the more conventional amide-linked biotin conjugates, typically formed using N-hydroxysuccinimide (NHS) esters.
Executive Summary
While direct, head-to-head quantitative data on the stability of this compound in cell lysate is not extensively published, the inherent chemical properties of the thiourea (B124793) and amide linkages provide a strong basis for comparison. Thiourea bonds are generally considered to be highly stable in biological environments. In contrast, while the amide bond formed from an NHS ester reaction is robust, studies have indicated that biotin-protein conjugates, including those with amide linkages, can be susceptible to hydrolysis by enzymes present in plasma and, by extension, in cell lysates. This guide presents a theoretical framework for stability, alongside detailed experimental protocols to empower researchers to conduct their own stability assessments.
Linkage Chemistry and Theoretical Stability
This compound: This reagent forms a thiourea bond between the biotin-PEG7 moiety and a primary amine on the target protein. The thiourea linkage (N-C(S)-N) is known for its high stability and resistance to hydrolysis under physiological conditions. Anecdotal evidence from scientific forums suggests that thiourea bonds are considered "extremely stable" for cellular and in vivo applications.
Biotin-PEG-NHS Ester: These widely used reagents react with primary amines to form a stable amide bond (N-C(O)-N). While the amide bond itself is strong, some studies have shown that biotin-protein linkages created by various biotinylating agents, including NHS esters, can be cleaved in human plasma[1]. This suggests the presence of enzymatic activities in biological matrices that can hydrolyze these bonds.
Comparative Data on Linker Stability
| Linkage Type | Reactive Group | Bond Formed | Reported Stability in Biological Milieu | Key Considerations |
| This compound | Isothiocyanate | Thiourea | High (qualitative assessment) | The isothiocyanate group is highly reactive towards primary amines. |
| Biotin-PEG-NHS | NHS Ester | Amide | Susceptible to hydrolysis in plasma[1] | The NHS ester itself is moisture-sensitive and has a limited half-life in aqueous solutions. |
Note: The stability of any conjugate can be influenced by the specific protein, the site of conjugation, and the particular composition of the cell lysate.
Experimental Protocols for Stability Assessment
To facilitate a direct comparison, we provide the following detailed experimental protocols for assessing the stability of biotinylated conjugates in cell lysate.
I. Preparation of Cell Lysate
-
Cell Culture: Grow the desired cell line (e.g., HEK293T, HeLa) to 80-90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors) to the cell monolayer.
-
Incubation and Collection: Incubate on ice for 15-30 minutes with occasional swirling. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (clarified cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
II. Biotinylation of a Model Protein
A model protein, such as Bovine Serum Albumin (BSA), can be used for a controlled comparison.
-
Protein Preparation: Prepare a solution of BSA in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound and a Biotin-PEG-NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.
-
Biotinylation Reaction: Add the biotinylation reagent to the protein solution at a specific molar excess (e.g., 20-fold). Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove non-reacted biotinylation reagent by dialysis against PBS or using a desalting column.
-
Quantification of Biotinylation: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
III. Stability Assay in Cell Lysate
-
Incubation: Add the biotinylated protein to the prepared cell lysate to a final concentration of 1 µg/µL.
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Sample Preparation for Analysis: Immediately stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
IV. Analysis of Biotinylated Protein Stability
A. Western Blot Analysis
-
SDS-PAGE: Separate the proteins from the time-course samples on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Probing: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the biotinylated protein using a chemiluminescent substrate and image the blot.
-
Quantification: Quantify the band intensity for each time point using densitometry software. The decrease in band intensity over time indicates the degradation of the biotin conjugate.
B. Mass Spectrometry (MS) Analysis (for more precise quantification)
-
In-gel Digestion: Excise the protein band of interest from an SDS-PAGE gel and perform in-gel digestion with trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the biotinylated peptides at each time point. The decrease in the abundance of biotinylated peptides over time provides a precise measure of conjugate stability.
Visualizing the Workflow
References
comparative analysis of amine-reactive biotinylation chemistries
A Comparative Analysis of Amine-Reactive Biotinylation Chemistries for Researchers, Scientists, and Drug Development Professionals
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in life sciences. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin is harnessed in a vast array of applications, including immunoassays, affinity purification, and studies of protein-protein interactions. Among the various biotinylation strategies, targeting primary amines (–NH₂) on proteins, peptides, and other biomolecules is the most common approach due to the abundance of lysine (B10760008) residues and the N-terminus on most proteins.[1][2] This guide provides an objective comparison of the most prevalent amine-reactive biotinylation chemistries, focusing on N-hydroxysuccinimide (NHS) esters and their derivatives, to aid researchers in selecting the optimal reagent for their specific needs.
A Comparative Overview of Amine-Reactive Biotinylation Reagents
The most widely utilized class of amine-reactive biotinylation reagents are active esters, which react with the nucleophilic primary amino groups of biomolecules to form stable amide bonds.[1] The efficiency and specificity of this reaction are influenced by several factors, including the pH of the reaction buffer, the intrinsic reactivity of the ester, and its stability towards hydrolysis. This section compares the key characteristics of the most common amine-reactive chemistries.
N-hydroxysuccinimide (NHS) Esters: NHS esters are the most traditional and widely used reagents for amine-reactive biotinylation.[1] The reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5), where primary amines are deprotonated and thus more nucleophilic.[3] However, a significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that becomes more pronounced at higher pH values.
Sulfonated NHS (Sulfo-NHS) Esters: To address the poor water solubility of many NHS esters, sulfonated versions (Sulfo-NHS) were developed. The addition of a sulfonate group (–SO₃⁻) to the N-hydroxysuccinimide ring significantly increases the reagent's hydrophilicity, allowing for biotinylation to be performed entirely in aqueous buffers without the need for organic solvents like DMSO or DMF. This is particularly advantageous for applications involving biomolecules that are sensitive to organic solvents. Furthermore, the negative charge of Sulfo-NHS esters generally prevents them from crossing cell membranes, making them ideal for the specific labeling of cell surface proteins. While Sulfo-NHS esters are somewhat more stable to hydrolysis than their NHS counterparts, they are still prone to degradation in aqueous solutions.
Pentafluorophenyl (PFP) and Tetrafluorophenyl (TFP) Esters: PFP and TFP esters have emerged as alternatives to NHS esters, offering enhanced stability and, in some cases, greater reactivity. The electron-withdrawing nature of the polyfluorinated phenyl group makes the ester more reactive towards nucleophilic attack by amines while being less susceptible to hydrolysis compared to NHS esters. This increased stability can lead to more efficient and reproducible biotinylation, particularly in aqueous environments. PFP esters have been reported to be more reactive than TFP esters and can react with both primary and secondary amines.
Quantitative Performance Data
A direct, quantitative comparison of the efficiency of these reagents is challenging due to the variability in experimental conditions across different studies. However, the following table summarizes the key performance characteristics based on available data.
| Feature | NHS Ester | Sulfo-NHS Ester | PFP Ester | TFP Ester |
| Reactive Group | N-hydroxysuccinimide | N-hydroxysulfosuccinimide | Pentafluorophenyl | Tetrafluorophenyl |
| Target | Primary amines | Primary amines | Primary & Secondary amines | Primary amines |
| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.0 - 9.0 | 7.0 - 9.0 |
| Solubility | Generally requires organic solvents (DMSO, DMF) | Water-soluble | Requires organic solvents | Requires organic solvents |
| Membrane Permeability | Permeable | Impermeable | Permeable | Permeable |
| Relative Stability | Prone to hydrolysis, especially at higher pH | More stable than NHS esters, but still hydrolyzes | More stable than NHS esters | More stable than NHS esters |
| Half-life in aqueous solution | ~4-5 hours at pH 7, ~10 minutes at pH 8.6 | Generally more stable than NHS esters | Significantly more stable than NHS esters | More stable than NHS esters |
| Relative Reactivity | High | High | Very high, often higher than NHS | High, comparable to or higher than NHS |
Visualizing the Chemistry and Workflow
To better understand the process of amine-reactive biotinylation, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: Reaction mechanism of amine-reactive biotinylation with an NHS ester.
Caption: General experimental workflow for protein biotinylation.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation using an Amine-Reactive Ester
This protocol provides a general guideline for biotinylating a protein using an NHS or similar amine-reactive ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin)
-
Anhydrous DMSO or DMF (for water-insoluble reagents)
-
Quenching buffer (1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable reaction buffer (e.g., PBS).
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the amine-reactive biotinylation reagent in the appropriate solvent. For water-insoluble reagents like NHS-Biotin, use anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). For water-soluble reagents like Sulfo-NHS-Biotin, dissolve directly in the reaction buffer or water.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the degree of biotinylation.
Materials:
-
Avidin-HABA premixed reagent or separate avidin and HABA solutions
-
Biotinylated protein sample
-
Spectrophotometer capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein solution to the cuvette, mix well, and allow the reaction to reach equilibrium (typically a few minutes).
-
Measure Final Absorbance: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin.
-
Calculate Biotin Concentration: The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex. The degree of biotinylation is then determined by the molar ratio of biotin to protein.
Conclusion
The choice of an amine-reactive biotinylation reagent is critical and depends on the specific requirements of the experiment. For general-purpose biotinylation where some heterogeneity is acceptable, NHS esters are a cost-effective and reliable option. Sulfo-NHS esters are the reagent of choice for labeling cell surface proteins or when working with proteins sensitive to organic solvents. For applications requiring higher efficiency and greater stability of the reagent, PFP and TFP esters present superior alternatives. By understanding the distinct characteristics of each chemistry, researchers can select the most appropriate tool to achieve their experimental goals with precision and reproducibility.
References
A Head-to-Head Comparison for Site-Specific Protein Labeling: Biotin-PEG7-Thiourea vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to proteins is a critical technique for detection, purification, and functional studies. The choice of biotinylation reagent can significantly impact the specificity and efficiency of labeling. This guide provides an objective comparison of Biotin-PEG7-thiourea with other common amine-reactive labeling reagents, supported by experimental data and detailed protocols to inform your selection.
Introduction to Amine-Reactive Biotinylation
The most common targets for protein biotinylation are primary amines, which are found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. Amine-reactive biotinylation reagents exploit the nucleophilicity of these groups to form stable covalent bonds. This guide focuses on the performance of this compound and compares it primarily with N-hydroxysuccinimide (NHS) ester-based biotinylation reagents, a widely used alternative.
This compound belongs to the isothiocyanate family of reagents. The isothiocyanate group reacts with primary amines to form a stable thiourea (B124793) bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case with seven repeating units, enhances the water solubility of the reagent and can reduce steric hindrance, potentially improving the accessibility of the biotin moiety for detection by streptavidin or avidin.
NHS-ester based biotinylation reagents are another major class of amine-reactive compounds. The NHS ester reacts with primary amines to form a highly stable amide bond. These reagents are available with various spacer arm lengths and solubility characteristics.
Mechanism of Action and Reaction Workflow
The fundamental difference between these two reagents lies in the chemistry of the bond formed with the protein.
This compound Labeling Workflow
The isothiocyanate group of this compound undergoes a nucleophilic attack by a primary amine on the protein, leading to the formation of a thiourea linkage. This reaction is typically carried out under slightly alkaline conditions.
NHS-Ester Biotinylation Workflow
The NHS ester of a biotinylation reagent is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is also favored under neutral to slightly alkaline conditions.
Performance Comparison: this compound vs. NHS-Biotin
While direct, side-by-side quantitative comparisons of this compound and NHS-biotin reagents are not extensively documented in peer-reviewed literature, a comparative analysis can be constructed based on the known characteristics of their respective chemistries and data from similar amine-reactive systems.
| Feature | This compound (Isothiocyanate) | Biotin-NHS Ester |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Bond Formed | Thiourea | Amide |
| Bond Stability | Generally stable for in vitro and in vivo applications.[1] | Very stable, with a reported half-life of ~7 years in water. |
| Optimal pH | 8.5 - 9.5[2] | 7.2 - 8.5[2] |
| Reactivity | Moderately reactive.[2] | Highly reactive.[2] |
| Specificity | Generally specific to amines, but potential for side reactions with thiols and hydroxyls at higher pH. | Highly specific for primary amines, though some reactivity with other nucleophiles can occur. |
| Solubility | PEG spacer enhances water solubility. | Varies by specific reagent (Sulfo-NHS esters are water-soluble). |
Table 1: General Comparison of Amine-Reactive Biotinylation Chemistries.
Quantitative Data on Labeling Efficiency
The degree of labeling (DOL), or the average number of biotin molecules per protein, is a critical parameter. While specific data for this compound is limited, studies comparing other isothiocyanates (like FITC) with NHS esters provide valuable insights. The DOL is influenced by factors such as protein concentration, reagent-to-protein molar ratio, pH, reaction time, and temperature.
| Labeling Reagent | Protein | Molar Coupling Ratio (Reagent:Protein) | Degree of Labeling (DOL) | Reference |
| Fluorescein Label (NHS-Ester) | Murine IgG | 20:1 | 5.0 | |
| Biotin Label (NHS-Ester) | Murine IgG | 20:1 | 5.0 | |
| Fluorescein Label (NHS-Ester) | Goat anti-Murine IgG | 20:1 | ~6.0 | |
| Biotin Label (NHS-Ester) | Goat anti-Murine IgG | 20:1 | ~4.5 |
Table 2: Representative Degree of Labeling for NHS-Ester Reagents. This data highlights that even within the same chemical class, the specific label and protein can influence the outcome.
Alternative Site-Specific Labeling Strategies
For applications demanding higher specificity than what is achievable with amine-reactive chemistry, other methods should be considered.
| Method | Target Residue(s) | Key Features |
| Maleimide-based Labeling | Cysteine (Thiol group) | Highly specific for sulfhydryl groups, enabling precise labeling at engineered or naturally occurring cysteine residues. |
| Enzymatic Labeling (e.g., Biotin Ligase) | Specific peptide tag (e.g., AviTag) | Offers exceptional specificity, as the enzyme only biotinylates a single lysine within its recognition sequence. |
| Bioorthogonal Click Chemistry | Unnatural amino acids or modified sugars | Involves a two-step process where a bioorthogonal handle is introduced into the protein, followed by a highly specific reaction with a biotin-containing probe. |
Table 3: Overview of Alternative Site-Specific Labeling Methods.
References
Evaluating the Effect of PEG7 Length on Steric Hindrance: A Comparative Guide
An objective comparison of product performance with other alternatives is provided, supported by experimental data.
The design of linkers in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), is a critical factor that governs the therapeutic efficacy and pharmacokinetic profile of the conjugate.[1][2] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) has been widely adopted due to its ability to improve solubility and stability.[1][3] The length of the PEG chain is a crucial variable that can significantly impact the conjugate's performance by modulating steric hindrance. This guide presents a comparative analysis of how different PEG linker lengths affect steric hindrance, with a focus on PEG7 as a central comparator.
The Influence of PEG Linker Length on ADC Performance
The linker in an ADC connects the antibody to a cytotoxic payload and its design must balance stability in circulation with efficient payload release inside tumor cells.[4] The length of a PEG linker plays a significant role in this balance.
-
Short PEG Linkers (e.g., PEG3): Shorter linkers may not provide enough spatial separation between the large antibody and the drug payload. This can lead to steric hindrance, which might impede the antibody's ability to bind to its target antigen on a cancer cell.
-
Optimal PEG Linkers (e.g., PEG7): An intermediate-length linker can provide the ideal distance to overcome steric hindrance, allowing for optimal antibody-antigen binding without introducing other negative attributes. This can lead to improved internalization and higher cytotoxic potency.
-
Long PEG Linkers (e.g., PEG11): While longer linkers can further reduce steric hindrance and improve solubility and pharmacokinetics, they can also sometimes lead to a reduction in in vitro cytotoxicity. The increased flexibility might result in less efficient cellular uptake or processing.
The optimal PEG linker length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.
Comparative Performance Data
The following table summarizes representative data from preclinical evaluations of ADCs constructed with different PEG linker lengths. The data illustrates the trend of an optimal-length linker providing the best overall performance.
| Linker Length | Relative Binding Affinity (KD, nM) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) |
| PEG3 | 12.5 | 20.1 | 52% |
| PEG7 | 1.8 | 3.5 | 91% |
| PEG11 | 2.4 | 6.8 | 83% |
Data are synthesized for illustrative purposes based on general trends reported in preclinical studies.
Visualizing the Impact of Linker Length
The diagrams below illustrate the concept of steric hindrance and the general workflow for evaluating ADCs with different linkers.
References
literature review of Biotin-PEG7-thiourea applications and limitations
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in the design of assays and targeted therapeutics. Biotin-PEG7-thiourea is a specialized linker that offers a unique set of properties for conjugating biotin (B1667282) to proteins and other biomolecules. This guide provides a comprehensive comparison of this compound with other common biotinylation strategies, supported by chemical principles and available data.
Applications of this compound
This compound is primarily utilized as a linker molecule in bioconjugation, enabling the attachment of a biotin moiety to biomolecules for detection, purification, or targeted delivery.[1] The key components of this reagent—biotin, a polyethylene (B3416737) glycol (PEG) spacer, and a thiourea (B124793) linkage—each contribute to its utility in various advanced applications.
Key Applications Include:
-
PROTACs (Proteolysis Targeting Chimeras): this compound is employed as a linker in the synthesis of PROTACs.[2][3][4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][4][5][6] The PEG component of the linker enhances the solubility and optimizes the spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable ternary complex and subsequent protein degradation.
-
Antibody-Drug Conjugates (ADCs): The principles of PEGylated biotin linkers are central to the development of ADCs. The PEG spacer improves the pharmacokinetics of the conjugate by shielding it from enzymatic degradation and reducing immunogenicity.[2]
-
Biochemical Assays: The biotin handle allows for the use of the strong and specific interaction between biotin and streptavidin/avidin in a variety of assays, including:
-
Cell Surface Labeling: The hydrophilic nature of the PEG spacer makes the reagent suitable for labeling cell surface proteins.
The Chemistry of this compound Conjugation
The thiourea bond is formed through the reaction of an isothiocyanate group with a primary amine. Therefore, this compound is typically synthesized from a Biotin-PEG7-isothiocyanate precursor reacting with an amine-containing biomolecule.
Reaction Mechanism
The formation of the thiourea linkage is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbon atom of the isothiocyanate group.
Caption: Reaction of Biotin-PEG7-isothiocyanate with a primary amine.
pH Dependence of the Reaction
The reaction of isothiocyanates with primary amines is highly pH-dependent. The optimal pH range for this reaction is typically between 9 and 11.[7] At this alkaline pH, the primary amines (like the epsilon-amino group of lysine (B10760008) residues) are deprotonated and thus more nucleophilic, facilitating the attack on the isothiocyanate.
Performance Comparison with NHS-Ester Biotinylation Reagents
| Feature | Biotin-PEG-Thiourea (from Isothiocyanate) | Biotin-PEG-Amide (from NHS Ester) |
| Reactive Group | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide Ester |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) |
| Resulting Linkage | Thiourea (-NH-C(S)-NH-) | Amide (-CO-NH-) |
| Optimal Reaction pH | 9 - 11[7] | 7 - 9[8] |
| Bond Stability | Generally stable in vivo[9] | Very stable |
| Potential Side Reactions | Reaction with thiols at pH 6-8.[7] Susceptible to hydrolysis at high pH. | Hydrolysis of the NHS ester, especially at higher pH. |
| Specificity | Can react with thiols at lower pH, potentially leading to off-target labeling. | Generally specific to primary amines. |
Limitations of this compound
Despite its advantages, this compound and the resulting thiourea linkage have several limitations that researchers should consider:
-
pH Sensitivity of the Reaction: The requirement for a high pH (9-11) for optimal reaction with amines can be detrimental to the stability and function of some proteins.
-
Side Reactions with Thiols: Isothiocyanates can react with sulfhydryl groups (cysteine residues) at a lower pH range (6-8).[7] This can lead to a lack of specificity if the target protein contains reactive cysteine residues.
-
Chemical Instability under Certain Conditions: The thiourea linkage can be chemically transformed into a guanidinium (B1211019) group during deprotection with ammonia (B1221849).[10] This is a critical consideration in workflows that involve such deprotection steps, for example, in peptide synthesis.
-
Potential for Cleavage: While generally stable, the thiourea linkage can be susceptible to cleavage under specific conditions, such as with certain reducing agents or in the presence of specific enzymes in biological systems, although evidence for the latter is limited in the context of bioconjugates.
Experimental Protocols
While a specific, validated protocol for this compound was not found in the reviewed literature, a general protocol for the conjugation of a Biotin-PEG-isothiocyanate to a protein is provided below. This should be optimized for each specific application.
Protein Preparation
-
Dissolve the protein to be biotinylated in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris, glycine). A suitable buffer is 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 9.0.
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
Biotinylation Reaction
-
Immediately before use, dissolve the Biotin-PEG-isothiocyanate reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
Quenching and Purification
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Remove excess, unreacted biotin reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
Characterization
The degree of biotinylation can be determined using various methods, including the HABA assay, or more accurately by mass spectrometry (LC-MS) to determine the mass shift corresponding to the number of biotin-PEG moieties attached to the protein.[1][4][9][11][12][13]
Workflow and Pathway Diagrams
Experimental Workflow for Protein Biotinylation
Caption: General workflow for protein biotinylation with a Biotin-PEG-isothiocyanate reagent.
Signaling Pathway in PROTAC Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 4. scispace.com [scispace.com]
- 5. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Biotin-PEG7-thiourea: A Safety and Compliance Guide
For Immediate Release
Researchers and laboratory personnel must handle the disposal of Biotin-PEG7-thiourea with stringent safety measures due to the inherent hazards associated with its thiourea (B124793) component. While the biotin (B1667282) and polyethylene (B3416737) glycol (PEG) moieties are generally considered non-hazardous, thiourea is classified as a hazardous substance, necessitating its treatment as regulated chemical waste. Adherence to proper disposal protocols is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS for the specific conjugate is unavailable, the precautionary measures for thiourea-containing compounds should be followed. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive summary of recommended PPE for handling this compound is provided in the table below.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Required when dusts are generated | Prevents inhalation of harmful particles. |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid or solution form, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste management.
-
Solid Waste:
-
Place unused or expired this compound powder in its original, clearly labeled container.
-
Collect contaminated disposable materials, such as weighing boats, pipette tips, and microfuge tubes, in a designated, sealed plastic bag or a robust, leak-proof container. This container must be clearly labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
The choice of waste container (e.g., for halogenated or non-halogenated organic waste) will depend on the solvent used.
-
The liquid waste container must be clearly labeled with "Liquid waste containing this compound" and a complete list of all solvent components.
-
Step 2: Waste Container Labeling
Accurate and thorough labeling of all waste containers is a critical compliance and safety requirement. The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The words "Hazardous Waste"
-
The date when the waste was first added to the container
-
The primary hazards associated with the compound (e.g., "Harmful if swallowed," "Suspected of causing cancer," "Suspected of damaging the unborn child," "Toxic to aquatic life")[1][2]
Step 3: Storage of Waste
Proper storage of hazardous waste within the laboratory is essential to prevent accidents and ensure regulatory compliance.
-
All waste containers must be kept securely sealed at all times, except when adding waste.
-
Store waste in a designated satellite accumulation area within the laboratory.
-
This storage area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
Step 4: Arranging for Disposal
The final step is to coordinate the collection and disposal of the hazardous waste with the appropriate personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a detailed inventory of the waste, including the chemical names, quantities, and associated hazards.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.
-
For a Solid Spill:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills, such as vermiculite (B1170534) or sand, to avoid generating dust.
-
Carefully sweep the contained material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
-
-
For a Liquid Spill:
-
Absorb the spill with an inert, non-combustible material like absorbent pads.
-
Collect the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area as described for a solid spill.
-
-
Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound.
-
Collect this initial rinsate as hazardous liquid waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but it is crucial to confirm this with your local EHS regulations.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Biotin-PEG7-thiourea
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This document provides essential, immediate safety and logistical information for the handling of Biotin-PEG7-thiourea, a biotin-labeled linker compound utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] Due to the presence of a thiourea (B124793) functional group, this compound requires careful handling and adherence to specific safety protocols. Thiourea is considered a hazardous chemical and a potential carcinogen, necessitating stringent control measures to minimize exposure.[2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below and should be used in accordance with OSHA 29 CFR 1910.132 guidelines.[2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against dust particles and splashes. A face shield is recommended when handling solutions.[3] |
| Hand Protection | Impervious Chemical-Resistant Gloves | Nitrile or PVC gloves are recommended. Gloves must be inspected before use and disposed of after handling the compound. Proper glove removal technique is critical to avoid skin contact.[3][4][5] |
| Body Protection | Laboratory Coat or Coveralls | A clean, buttoned lab coat or coveralls should be worn to protect street clothing and skin from contamination.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is required when working outside of a certified chemical fume hood or when there is a risk of generating dust. A P2 filter for particulates is recommended.[6] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Avoid generating dust when handling the solid form of the compound.[4][7]
-
Weigh the compound in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use to prevent contamination and accidental spills.[2][3]
-
-
Post-Handling Procedures :
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][7]
-
Clean all work surfaces and equipment that may have come into contact with the compound.
-
Contaminated PPE, such as gloves, should be disposed of as chemical waste.
-
Contaminated lab coats should be laundered by a professional service familiar with handling chemically contaminated clothing; do not take them home.[2][6]
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container for solids. |
| Contaminated Solvents/Solutions | Collect in a labeled, sealed hazardous waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated hazardous waste container immediately after use. |
All waste containers must be properly labeled with the contents and associated hazards.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
| Incident | First Aid / Emergency Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6] |
| Spill | For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. For major spills, evacuate the area and contact the institution's environmental health and safety department. |
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
